2-Methoxybenzaldehyde-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJLOCLABXVMC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-D3-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methoxy-D3-benzaldehyde, a deuterated analog of 2-methoxybenzaldehyde. This isotopically labeled compound is a valuable tool in medicinal chemistry and drug development, primarily utilized in the synthesis of complex organic molecules and as a tracer in metabolic studies.
Chemical Identity and Properties
2-Methoxy-D3-benzaldehyde, also known as 2-(trideuteriomethoxy)benzaldehyde, is a stable isotope-labeled aromatic aldehyde. The deuterium labeling of the methoxy group provides a unique spectroscopic signature, making it an ideal internal standard in quantitative mass spectrometry-based assays and a probe for elucidating reaction mechanisms and metabolic pathways.
| Property | Value |
| CAS Number | 56248-49-8[1] |
| Molecular Formula | C₈H₅D₃O₂[1] |
| Molecular Weight | 139.17 g/mol [1] |
| IUPAC Name | 2-(trideuteriomethoxy)benzaldehyde[1] |
| Synonyms | 2-(Methoxy-d3)benzaldehyde, Benzaldehyde, 2-(methoxy-d3)- |
| Appearance | Expected to be a light yellow solid or liquid |
| Storage | Store at 2-8°C for long-term stability[1] |
Synthesis of 2-Methoxy-D3-benzaldehyde
The synthesis of 2-Methoxy-D3-benzaldehyde is typically achieved through the O-methylation of 2-hydroxybenzaldehyde (salicylaldehyde) using a deuterated methylating agent, such as iodomethane-d3 (CD₃I). This Williamson ether synthesis is a well-established and efficient method for the preparation of aryl ethers.
Experimental Protocol: O-methylation of 2-Hydroxybenzaldehyde
This protocol is based on established methods for the methylation of phenols.
Materials:
-
2-Hydroxybenzaldehyde (salicylaldehyde)
-
Iodomethane-d3 (CD₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Slowly add iodomethane-d3 (1.2 eq) to the suspension at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-D3-benzaldehyde.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Synthesis of 2-Methoxy-D3-benzaldehyde via Williamson Ether Synthesis.
Analytical Data
The analytical data for 2-Methoxy-D3-benzaldehyde is expected to be very similar to its non-deuterated analog, with key differences in the mass spectrum and the disappearance of the methoxy signal in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-Methoxy-D3-benzaldehyde will lack the characteristic singlet for the methoxy protons, which is a definitive indicator of successful deuteration. The aromatic proton signals will remain. The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling.
Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-D3-benzaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | s | 1H | Aldehyde (-CHO) |
| ~7.8 | dd | 1H | Ar-H |
| ~7.6 | t | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~7.0 | t | 1H | Ar-H |
Note: Predicted chemical shifts are based on data for 2-methoxybenzaldehyde and may vary slightly.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-D3-benzaldehyde
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde (C=O) |
| ~161 | Ar-C (C-OCD₃) |
| ~135 | Ar-C |
| ~128 | Ar-CH |
| ~125 | Ar-C (C-CHO) |
| ~120 | Ar-CH |
| ~112 | Ar-CH |
| ~55 (triplet) | Methoxy (-OCD₃) |
Note: The methoxy carbon signal is expected to appear as a triplet due to coupling with deuterium. Chemical shifts are based on data for 2-methoxybenzaldehyde.
Mass Spectrometry (MS)
The mass spectrum of 2-Methoxy-D3-benzaldehyde will show a molecular ion peak (M⁺) at m/z 139, which is 3 mass units higher than that of the non-deuterated analog (m/z 136). This mass shift is a direct confirmation of the incorporation of three deuterium atoms.
Table 3: Predicted Mass Spectrometry Data for 2-Methoxy-D3-benzaldehyde
| m/z | Relative Intensity | Assignment |
| 139 | High | [M]⁺ |
| 138 | Moderate | [M-H]⁺ |
| 110 | Moderate | [M-CHO]⁺ |
| 80 | Moderate | [C₆H₄D]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on the known fragmentation of 2-methoxybenzaldehyde.
Applications in Drug Development and Research
2-Methoxy-D3-benzaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its non-deuterated counterpart is used in the synthesis of potential anticancer agents and potent angiotensin-converting enzyme (ACE) inhibitors.
Synthesis of Stilbene Derivatives (Potential Anticancer Agents)
The Wittig reaction is a common method to synthesize stilbene derivatives from benzaldehydes.
Experimental Protocol: Wittig Reaction
Materials:
-
2-Methoxy-D3-benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide (NaOMe)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in methanol.
-
Add a solution of sodium methoxide (1.1 eq) in methanol to the flask to generate the ylide (a color change is often observed).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-Methoxy-D3-benzaldehyde (1.0 eq) in methanol to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of stilbene derivatives via the Wittig reaction.
Synthesis of Pyrrolidine Derivatives (Potential ACE Inhibitors)
The synthesis of highly functionalized pyrrolidines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions where an azomethine ylide, generated in situ from an amino acid and an aldehyde, reacts with a dipolarophile.
Experimental Protocol: [3+2] Cycloaddition
Materials:
-
2-Methoxy-D3-benzaldehyde
-
Sarcosine (N-methylglycine)
-
An electron-deficient alkene (e.g., N-phenylmaleimide)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Methoxy-D3-benzaldehyde (1.0 eq), sarcosine (1.0 eq), and the alkene (1.0 eq) in toluene.
-
Heat the mixture to reflux. The water formed during the in situ generation of the azomethine ylide is removed by the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrrolidine derivative by column chromatography.
Synthesis of pyrrolidine derivatives via [3+2] cycloaddition.
Conclusion
2-Methoxy-D3-benzaldehyde is a valuable synthetic intermediate for the preparation of isotopically labeled bioactive molecules. Its synthesis is straightforward, and its applications in the construction of complex scaffolds like stilbenes and pyrrolidines make it a significant tool for researchers in medicinal chemistry and drug discovery. The deuterium label provides a powerful handle for analytical and mechanistic studies, furthering our understanding of the biological activity and metabolic fate of the synthesized compounds.
References
An In-depth Technical Guide to 2-Methoxy-D3-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-D3-benzaldehyde is the deuterated analog of 2-methoxybenzaldehyde, a versatile aromatic aldehyde. The incorporation of deuterium in the methoxy group (-OCD3) makes it a valuable tool in various research applications, particularly in mechanistic studies, metabolic profiling, and as an internal standard in analytical chemistry. Its utility extends to the synthesis of complex organic molecules, including potential therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Methoxy-D3-benzaldehyde, with a focus on experimental details and data presentation for a technical audience.
Core Chemical Properties
Table 1: Physicochemical Properties of 2-Methoxy-D3-benzaldehyde and its Non-Deuterated Analog
| Property | 2-Methoxy-D3-benzaldehyde | 2-Methoxybenzaldehyde (Non-deuterated) |
| CAS Number | 56248-49-8[1] | 135-02-4[1] |
| Molecular Formula | C₈H₅D₃O₂[1] | C₈H₈O₂ |
| Molecular Weight | 139.17 g/mol [1] | 136.15 g/mol |
| IUPAC Name | 2-(trideuteriomethoxy)benzaldehyde[1] | 2-methoxybenzaldehyde |
| Synonyms | 2-(Methoxy-d3)benzaldehyde, Benzaldehyde, 2-(methoxy-d3)- | o-Anisaldehyde, Salicylaldehyde methyl ether |
| Appearance | - | Light yellow solid or liquid |
| Melting Point | - | 38-40 °C |
| Boiling Point | - | 243 °C |
| Density | - | 1.127 g/mL at 25 °C |
| Storage | 2-8°C | Room temperature |
Spectroscopic Data
The following tables summarize the key spectral data for the non-deuterated analog, 2-methoxybenzaldehyde. The presence of deuterium in 2-Methoxy-D3-benzaldehyde would primarily manifest in the ¹H NMR spectrum as the disappearance of the methoxy proton signal and in the mass spectrum as a mass shift of +3 amu.
Table 2: ¹H NMR Spectral Data of 2-Methoxybenzaldehyde
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.50 | s | 1H | -CHO |
| 7.85 | dd | 1H | Ar-H |
| 7.55 | ddd | 1H | Ar-H |
| 7.10 | d | 1H | Ar-H |
| 7.00 | t | 1H | Ar-H |
| 3.90 | s | 3H | -OCH₃ |
Table 3: ¹³C NMR Spectral Data of 2-Methoxybenzaldehyde
| Chemical Shift (ppm) | Assignment |
| 189.8 | C=O |
| 161.9 | C-OCH₃ |
| 135.9 | Ar-C |
| 128.5 | Ar-CH |
| 124.9 | Ar-CH |
| 120.7 | Ar-CH |
| 111.7 | Ar-CH |
| 55.7 | -OCH₃ |
Table 4: Key IR Absorptions of 2-Methoxybenzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850, 2750 | Medium | C-H stretch (aldehyde) |
| 1685 | Strong | C=O stretch (aldehyde) |
| 1600, 1485 | Strong | C=C stretch (aromatic) |
| 1245 | Strong | C-O stretch (aryl ether) |
| 755 | Strong | C-H bend (ortho-disubstituted) |
Table 5: Mass Spectrometry Data of 2-Methoxybenzaldehyde
| m/z | Relative Intensity | Assignment |
| 136 | 100% | [M]⁺ |
| 135 | 95% | [M-H]⁺ |
| 107 | 40% | [M-CHO]⁺ |
| 92 | 35% | [M-CO-CH₃]⁺ |
| 77 | 60% | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of 2-Methoxy-D3-benzaldehyde
A common method for the synthesis of deuterated methoxy arenes involves the methylation of the corresponding phenol with a deuterated methylating agent.
General Protocol:
-
Preparation of the Phenoxide: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dry acetone or DMF) is added a base such as anhydrous potassium carbonate (1.5 eq). The mixture is stirred at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes to form the potassium salt of the phenol.
-
Methylation: Deuterated methyl iodide (CD₃I, 1.2 eq) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Methoxy-D3-benzaldehyde.
Representative Reaction: Wittig Olefination
The aldehyde functionality of 2-Methoxy-D3-benzaldehyde allows for a wide range of chemical transformations. A common and important reaction is the Wittig olefination to form alkenes.
General Protocol:
-
Ylide Generation: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in an anhydrous ether solvent (e.g., THF) at 0°C under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.05 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature to generate the phosphorus ylide.
-
Aldehyde Addition: A solution of 2-Methoxy-D3-benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired alkene.
Applications and Logical Relationships
2-Methoxy-D3-benzaldehyde is primarily utilized in research and development due to its isotopic label. Its applications are intrinsically linked to those of its non-deuterated analog, with the added benefit of being a tracer or an internal standard.
Conclusion
2-Methoxy-D3-benzaldehyde is a specialized chemical with significant utility in scientific research and drug development. While its physical properties are closely mirrored by its non-deuterated analog, the presence of the deuterium label provides unique advantages for analytical and mechanistic investigations. The synthetic and reaction protocols provided in this guide offer a foundation for its use in the laboratory. As the field of deuterated pharmaceuticals continues to grow, the importance of such isotopically labeled building blocks is expected to increase.
References
In-Depth Technical Guide: 2-Methoxy-D3-benzaldehyde (CAS: 56248-49-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-D3-benzaldehyde, a deuterated analog of 2-methoxybenzaldehyde. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development. This document details the compound's properties, its primary applications in the synthesis of bioactive molecules, relevant experimental protocols, and the mechanisms of action of its derivatives.
Core Compound Properties
2-Methoxy-D3-benzaldehyde is a stable, isotopically labeled aromatic aldehyde. The deuterium-labeled methoxy group makes it a valuable tool for metabolic studies and as an internal standard in analytical applications.
| Property | Value |
| CAS Number | 56248-49-8 |
| Molecular Formula | C₈H₅D₃O₂ |
| Molecular Weight | 139.17 g/mol |
| IUPAC Name | 2-(trideuteriomethoxy)benzaldehyde |
| Synonyms | 2-(Methoxy-d3)benzaldehyde, Benzaldehyde, 2-(methoxy-d3) |
| Appearance | Not specified, likely a colorless to light yellow liquid or solid |
| Storage | Recommended to be stored in a refrigerator at 2-8°C for long-term stability. |
Key Applications in Drug Discovery and Research
2-Methoxy-D3-benzaldehyde serves as a crucial building block in the synthesis of various compounds with significant therapeutic potential. Its primary applications lie in the development of anticancer agents and angiotensin-converting enzyme (ACE) inhibitors.
-
Anticancer Drug Synthesis: This compound is a precursor for the synthesis of deuterated stilbene and dihydrostilbene derivatives.[1][2] Many of these derivatives exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[3]
-
ACE Inhibitor Synthesis: It is also utilized in the synthesis of highly functionalized pyrrolidines, which have been identified as potent inhibitors of the angiotensin-converting enzyme (ACE), a key target in the management of hypertension.[1][2]
-
Labeled Studies: Due to the presence of deuterium, it is employed in metabolic fate and pharmacokinetic studies of aldehydes and their derivatives.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of bioactive derivatives using 2-methoxybenzaldehyde, the non-deuterated analog of the title compound. These protocols can be adapted for the use of 2-Methoxy-D3-benzaldehyde.
Synthesis of a Stilbene Derivative via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In this context, it is employed to synthesize stilbene derivatives from 2-methoxybenzaldehyde.
Reaction Scheme:
Workflow for the Wittig reaction to synthesize stilbene derivatives.
Detailed Protocol:
This protocol is adapted from a general procedure for the synthesis of stilbene derivatives.
-
Preparation of the Phosphonium Ylide:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.1 equivalents) dropwise. A color change to deep red or orange typically indicates the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
-
Reaction with 2-Methoxybenzaldehyde:
-
Dissolve 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution to the ylide suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure stilbene derivative.
-
Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition
The [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful method for the synthesis of pyrrolidine rings.
Reaction Scheme:
General workflow for the [3+2] cycloaddition to form pyrrolidines.
General Protocol:
This is a general procedure and may require optimization for specific substrates.
-
Generation of the Azomethine Ylide:
-
In a suitable solvent such as toluene or dichloromethane, a mixture of an α-amino acid ester (e.g., ethyl glycinate) and 2-methoxybenzaldehyde is heated to reflux, often in the presence of a catalyst like a Lewis acid or a Brønsted acid to facilitate the in situ formation of the azomethine ylide.
-
-
Cycloaddition:
-
To the solution containing the azomethine ylide, an electron-deficient alkene (the dipolarophile) is added.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography on silica gel, to isolate the desired pyrrolidine derivative.
-
Mechanism of Action of Derivatives
Anticancer Stilbene Derivatives: Tubulin Polymerization Inhibition
Stilbene derivatives synthesized from 2-methoxybenzaldehyde often exhibit their anticancer effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.
Signaling Pathway:
The inhibition of tubulin polymerization by these stilbene derivatives leads to a cascade of events culminating in apoptosis (programmed cell death).
Signaling pathway of stilbene derivatives as tubulin polymerization inhibitors.
Key Steps in the Pathway:
-
Inhibition of Tubulin Polymerization: The stilbene derivative binds to tubulin, preventing its polymerization into microtubules.
-
Microtubule Disruption: The lack of functional microtubules disrupts the cytoskeleton and, most importantly, the formation of the mitotic spindle.
-
Mitotic Spindle Assembly Checkpoint Activation: The cell detects the improperly formed mitotic spindle, activating a checkpoint that halts the cell cycle.
-
G2/M Phase Arrest: The activation of the spindle assembly checkpoint leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding through mitosis.
-
Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway. This is often mediated by the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins.
-
Caspase Activation: The apoptotic signal leads to the activation of a cascade of proteases called caspases, which execute the process of cell death by cleaving key cellular proteins.
-
Cell Death: The final outcome is the programmed death of the cancer cell.
ACE Inhibitor Pyrrolidine Derivatives
The pyrrolidine derivatives synthesized from 2-methoxybenzaldehyde are designed to inhibit the angiotensin-converting enzyme (ACE). ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, these compounds prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The exact binding mode and structure-activity relationships of these specific pyrrolidine derivatives would require further dedicated studies.
Conclusion
2-Methoxy-D3-benzaldehyde is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its primary utility as a precursor for deuterated stilbene-based anticancer agents and pyrrolidine-based ACE inhibitors highlights its importance in the synthesis of complex, biologically active molecules. The provided experimental frameworks and mechanistic insights are intended to facilitate further research and development in these critical therapeutic areas.
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Methoxy-D3-benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-D3-benzaldehyde, an isotopically labeled analog of 2-methoxybenzaldehyde. This compound serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical applications. The synthesis is primarily achieved through the O-methylation of 2-hydroxybenzaldehyde using a deuterated methylating agent.
Synthetic Pathway Overview
The most common and efficient method for the preparation of 2-Methoxy-D3-benzaldehyde involves the Williamson ether synthesis. This reaction proceeds by the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde with a suitable base to form a phenoxide intermediate, which then undergoes nucleophilic substitution with a deuterated methylating agent, such as iodomethane-d3 (CD₃I).
Caption: General workflow for the synthesis of 2-Methoxy-D3-benzaldehyde.
Experimental Protocol
This protocol is a representative procedure based on established methods for the O-methylation of phenolic aldehydes.
Materials:
-
2-Hydroxybenzaldehyde
-
Iodomethane-d3 (CD₃I)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add iodomethane-d3 (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil or solid by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Methoxy-D3-benzaldehyde.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of 2-Methoxy-D3-benzaldehyde. The yield is an estimate based on analogous non-deuterated reactions.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxybenzaldehyde | [1] |
| Deuterated Reagent | Iodomethane-d3 (CD₃I) | |
| Base | Potassium Carbonate (K₂CO₃) | [2] |
| Solvent | Acetone | [2] |
| Reaction Temperature | Reflux | [2] |
| Typical Yield | 85-95% (estimated) | Based on similar non-deuterated reactions |
| Purity | >98% (after chromatography) | - |
| Molecular Formula | C₈H₅D₃O₂ | |
| Molecular Weight | 139.17 g/mol | |
| CAS Number | 56248-49-8 |
Characterization
The structure and purity of the synthesized 2-Methoxy-D3-benzaldehyde can be confirmed by various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show the characteristic aromatic proton signals. The absence of a singlet corresponding to the methoxy protons around 3.9 ppm and the disappearance of the phenolic hydroxyl proton signal will confirm the successful methylation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected signals for the aromatic carbons and the carbonyl carbon. The methoxy carbon signal will appear as a multiplet due to coupling with deuterium.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 139, corresponding to the deuterated product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the characteristic C-D stretching vibrations of the trideuteriomethoxy group, typically in the range of 2200-2100 cm⁻¹. The absence of a broad O-H stretching band from the starting material will also be indicative of a complete reaction.
Logical Relationships in Synthesis
The following diagram illustrates the logical steps and considerations in the synthesis process.
Caption: Logical workflow for the synthesis and purification of the target compound.
References
In-Depth Technical Guide to 2-Methoxy-D3-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-D3-benzaldehyde (also known as 2-(trideuteriomethoxy)benzaldehyde), a stable isotope-labeled aromatic aldehyde. This document details its chemical properties, molecular weight, and applications, with a focus on its role in synthetic chemistry and drug development.
Core Compound Data and Properties
2-Methoxy-D3-benzaldehyde is the deuterated analog of 2-methoxybenzaldehyde (o-anisaldehyde). The incorporation of three deuterium atoms in the methoxy group makes it a valuable tool for use as an internal standard in quantitative mass spectrometry analyses or as a tracer in metabolic studies. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass is easily distinguishable by mass-sensitive detectors.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Methoxy-D3-benzaldehyde and its non-labeled analog for comparison.
| Property | 2-Methoxy-D3-benzaldehyde | 2-Methoxybenzaldehyde (for comparison) |
| IUPAC Name | 2-(trideuteriomethoxy)benzaldehyde[1][2] | 2-methoxybenzaldehyde[3] |
| Synonyms | 2-(Methoxy-d3)benzaldehyde | o-Anisaldehyde |
| CAS Number | 56248-49-8[1][4] | 135-02-4 |
| Molecular Formula | C₈H₅D₃O₂ | C₈H₈O₂ |
| Molecular Weight | 139.17 g/mol | 136.15 g/mol |
| Accurate Mass | 139.0713 Da | 136.0524 Da |
| Appearance | - | Light yellow solid or liquid |
| Melting Point | Not available | 34-40 °C |
| Storage | 2-8°C for long-term storage | Room Temperature |
Applications in Research and Drug Development
The primary utility of 2-Methoxy-D3-benzaldehyde stems from its isotopic labeling. It serves as an ideal internal standard for the quantification of 2-methoxybenzaldehyde or related analytes in complex matrices.
Beyond its use as a standard, it is employed as a labeled building block in chemical synthesis. Its non-deuterated analog, 2-methoxybenzaldehyde, is a known precursor in the synthesis of various pharmaceutical agents. By using the deuterated form, researchers can introduce a stable isotopic label into potential drug candidates. This is particularly useful for:
-
Pharmacokinetic (ADME) Studies: Tracking the absorption, distribution, metabolism, and excretion of a drug candidate without resorting to radioactive labels.
-
Metabolite Identification: Distinguishing drug-derived metabolites from endogenous compounds in mass spectrometry.
Key therapeutic areas where its non-deuterated analog is used include the synthesis of:
-
Potential Anticancer Agents: Used to create stilbene and dihydrostilbene derivatives.
-
ACE Inhibitors: Serves as a starting material for highly functionalized pyrrolidines, which are potent inhibitors of the angiotensin-converting enzyme.
Chemical Structure and Synthesis Pathway
The structure of 2-Methoxy-D3-benzaldehyde is characterized by a benzaldehyde ring with a deuterated methoxy group at the ortho position.
Caption: Chemical structure of 2-Methoxy-D3-benzaldehyde.
A common synthetic route to this compound involves the Williamson ether synthesis, starting from 2-hydroxybenzaldehyde and a deuterated methylating agent, such as D₃-methyl iodide or deuterated dimethyl sulfate.
Caption: Synthetic workflow for 2-Methoxy-D3-benzaldehyde.
Experimental Protocols
While specific published protocols detailing the use of 2-Methoxy-D3-benzaldehyde are proprietary to the research entities using them, a representative synthetic protocol for its preparation is provided below. This method is adapted from standard Williamson ether synthesis procedures.
Objective: To synthesize 2-Methoxy-D3-benzaldehyde from 2-hydroxybenzaldehyde.
Materials:
-
2-hydroxybenzaldehyde (1.0 eq)
-
Deuterated methyl iodide (CD₃I) (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone (solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde and anhydrous acetone. Stir the mixture until the solid is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Addition of Alkylating Agent: Add deuterated methyl iodide (CD₃I) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 2-hydroxybenzaldehyde spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (2x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography to obtain pure 2-Methoxy-D3-benzaldehyde.
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of 2-methoxybenzaldehyde, showing characteristic signals for the aldehyde proton (~10.3 ppm) and the aromatic protons (between 7.0-7.9 ppm). The key difference is the complete absence of the sharp singlet for the methoxy protons (which typically appears around 3.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will be nearly identical to the non-deuterated standard. The signal for the deuterated methoxy carbon will appear as a multiplet with a lower intensity due to C-D coupling.
-
Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z 139, which is three mass units higher than that of 2-methoxybenzaldehyde (m/z 136), confirming the incorporation of three deuterium atoms.
References
A Technical Guide to the Physical Properties of Deuterated Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of deuterated benzaldehyde. The inclusion of deuterium, a stable isotope of hydrogen, can subtly alter the physicochemical characteristics of a molecule, influencing its behavior in various applications, from synthetic chemistry to drug metabolism studies. This document is intended to be a valuable resource, offering quantitative data, detailed experimental protocols, and a workflow for its use as an internal standard in analytical chemistry.
Core Physical Properties
The introduction of deuterium atoms in place of protium (¹H) in the benzaldehyde molecule leads to a slight increase in molecular weight and can influence intermolecular interactions. These changes manifest in measurable differences in physical properties such as boiling point, melting point, density, and refractive index. The following tables summarize these key physical constants for non-deuterated benzaldehyde and its common deuterated isotopologues.
Table 1: Physical Properties of Benzaldehyde and Deuterated Analogues
| Property | Benzaldehyde (C₆H₅CHO) | Benzaldehyde-d1 (C₆H₅CDO) | Benzaldehyde-d5 (C₆D₅CHO) | Benzaldehyde-d6 (C₆D₅CDO) |
| CAS Number | 100-52-7 | 3592-47-0 | 14132-51-5 | 17901-93-8 |
| Molecular Weight ( g/mol ) | 106.12 | 107.13 | 111.15 | 112.16 |
| Melting Point (°C) | -26[1][2][3][4] | -26[1] | -26 | -26 |
| Boiling Point (°C) | 178-179 | 178-179 | 178-179 | 178-179 |
| Density (g/mL at 25°C) | 1.044 | 1.055 | 1.094 | 1.103 |
| Refractive Index (n20/D) | 1.545 | 1.545 | 1.545 | 1.545 |
Experimental Protocols
Accurate determination of physical properties is crucial for the successful application of deuterated benzaldehyde in research and development. The following section outlines detailed methodologies for measuring key physical constants.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Stirring apparatus (if using an oil bath)
Procedure:
-
Place a few drops of the deuterated benzaldehyde sample into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Immerse the assembly in the heating bath.
-
Heat the bath slowly while observing the capillary tube.
-
A slow stream of bubbles will emerge from the capillary as the air inside expands.
-
As the liquid approaches its boiling point, the rate of bubbling will increase significantly as the vapor pressure of the liquid equals the atmospheric pressure.
-
Record the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This is the boiling point.
-
Allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube upon cooling can also be recorded as the boiling point.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a precise volume used to determine the density of a liquid.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with the deuterated benzaldehyde sample, ensuring there are no air bubbles. Place the stopper.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C).
-
Carefully wipe any excess liquid from the outside of the pycnometer.
-
Weigh the filled pycnometer and record the mass (m₂).
-
Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4-6 to determine the mass of the water (m₃).
-
The density of the deuterated benzaldehyde (ρ) can be calculated using the following formula:
ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
where ρ_water is the density of water at the measurement temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance and is a useful indicator of purity.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft lens tissue
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Ensure the prisms of the refractometer are clean and dry.
-
Calibrate the instrument using a standard of known refractive index.
-
Using a dropper, place a few drops of the deuterated benzaldehyde sample onto the surface of the measuring prism.
-
Close the prisms carefully to spread the liquid into a thin film.
-
Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the refractometer.
-
Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.
-
Rotate the handwheel to bring the borderline exactly to the center of the crosshairs.
-
If color fringes are observed, adjust the dispersion compensator to achieve a sharp, achromatic borderline.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly with a suitable solvent and a soft lens tissue after the measurement.
Application in Quantitative Analysis: Internal Standard Workflow
Deuterated benzaldehyde is frequently employed as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical similarity to the non-deuterated analyte ensures it behaves similarly during sample preparation and analysis, while its mass difference allows for its distinct detection. This corrects for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.
The following diagram illustrates a typical workflow for using deuterated benzaldehyde as an internal standard in a quantitative LC-MS analysis.
Caption: Workflow for quantitative analysis using deuterated benzaldehyde as an internal standard.
Spectroscopic Properties
The spectroscopic properties of deuterated benzaldehyde are essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of benzaldehyde-d1 (C₆H₅CDO), the characteristic aldehyde proton signal around 10 ppm will be absent. The aromatic proton signals will remain, though their splitting patterns may be simplified due to the absence of coupling to the formyl proton. For benzaldehyde-d5 (C₆D₅CHO), the aromatic signals will be absent, and only the aldehyde proton singlet will be observed. In benzaldehyde-d6 (C₆D₅CDO), no signals will be present in the ¹H NMR spectrum.
-
²H NMR (Deuterium NMR): This technique can be used to confirm the position and extent of deuteration.
-
¹³C NMR: The chemical shifts of the carbon atoms are not significantly affected by deuteration of attached protons, but the signals of deuterated carbons may be broader or show splitting due to coupling with deuterium (a spin-1 nucleus).
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon deuteration of the formyl group (C-D=O) is the shift of the C-H stretching vibration to a lower frequency. The aldehydic C-H stretch, typically found around 2700-2850 cm⁻¹, will be replaced by a C-D stretch at a lower wavenumber (approximately 2000-2200 cm⁻¹) due to the heavier mass of deuterium. The C=O stretching frequency may also be slightly shifted.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) will shift to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. For example, the molecular ion of benzaldehyde is at m/z 106, while for benzaldehyde-d1 it is at m/z 107, and for benzaldehyde-d6 it is at m/z 112. The fragmentation patterns can also be affected by the presence of deuterium, which can provide insights into fragmentation mechanisms.
Conclusion
This technical guide provides essential data and methodologies for researchers and scientists working with deuterated benzaldehyde. The tabulated physical properties offer a quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The illustrated workflow for its use as an internal standard highlights a key application in achieving accurate and reliable quantitative results. Understanding these fundamental physical and analytical properties is critical for the effective utilization of deuterated benzaldehyde in the development of new chemical entities and pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. waters.com [waters.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Isotopic Labeling of 2-Methoxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the isotopic labeling of 2-methoxybenzaldehyde. This compound, and its isotopically labeled variants, are valuable tools in medicinal chemistry, drug metabolism studies, and mechanistic investigations. This document details synthetic strategies for introducing deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) isotopes into the 2-methoxybenzaldehyde scaffold. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate the practical application of these methods in a research and development setting.
Deuterium Labeling
Deuterium-labeled 2-methoxybenzaldehyde is a valuable internal standard for mass spectrometry-based quantification and can be used to probe kinetic isotope effects in metabolic pathways. Labeling can be targeted to the methoxy group or the formyl position.
Synthesis of 2-Methoxy(d₃)-benzaldehyde
Labeling of the methoxy group with three deuterium atoms (d₃) can be achieved by methylation of a suitable precursor, salicylaldehyde, with a deuterated methylating agent.
Experimental Protocol:
-
Reaction: O-methylation of salicylaldehyde with iodomethane-d₃.
-
Materials:
-
Salicylaldehyde (1.0 eq)
-
Iodomethane-d₃ (CD₃I) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a solution of salicylaldehyde in anhydrous acetone, add potassium carbonate.
-
Stir the suspension vigorously and add iodomethane-d₃ dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methoxy(d₃)-benzaldehyde.
-
-
Analysis: Confirm the identity and isotopic enrichment of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Salicylaldehyde | |
| Labeling Reagent | Iodomethane-d₃ (CD₃I) | |
| Typical Yield | 85-95% | |
| Isotopic Enrichment | >98% | [1] |
| Purity | >99% (by HPLC) | [2] |
Reaction Pathway:
Synthesis of 2-Methoxybenzaldehyde-d₁ (Formyl-d)
Introduction of a deuterium atom at the formyl position can be accomplished via a regioselective formylation of a suitable precursor with a deuterated formylating agent.[3]
Experimental Protocol:
-
Reaction: Ortho-lithiation of anisole followed by quenching with a deuterated formylating agent.
-
Materials:
-
Anisole (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq) in hexanes
-
N,N-Dimethylformamide-d₇ (DMF-d₇) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve anisole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium to the solution and stir for 2 hours at -78 °C to facilitate ortho-lithiation.
-
Add DMF-d₇ dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 2-methoxybenzaldehyde-d₁.
-
-
Analysis: Characterize the product by ¹H NMR, which should show the absence of the aldehyde proton signal, and confirm the mass by mass spectrometry.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Anisole | |
| Labeling Reagent | DMF-d₇ | [3] |
| Typical Yield | 60-75% | [3] |
| Isotopic Purity | >99% |
Reaction Pathway:
Carbon-13 Labeling
Carbon-13 labeling is instrumental for nuclear magnetic resonance (NMR) based metabolic flux analysis and for elucidating reaction mechanisms. The ¹³C isotope can be incorporated into the methoxy group or the carbonyl carbon of the aldehyde.
Synthesis of 2-(¹³C-Methoxy)benzaldehyde
This isotopomer can be synthesized by reacting salicylaldehyde with a ¹³C-labeled methylating agent, analogous to the deuterium labeling of the methoxy group.
Experimental Protocol:
-
Reaction: O-methylation of salicylaldehyde with [¹³C]iodomethane.
-
Materials:
-
Salicylaldehyde (1.0 eq)
-
[¹³C]Iodomethane (¹³CH₃I) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
Combine salicylaldehyde and potassium carbonate in anhydrous acetone.
-
Add [¹³C]iodomethane and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool, filter, and evaporate the solvent.
-
Purify by flash column chromatography to obtain 2-(¹³C-methoxy)benzaldehyde.
-
-
Analysis: Confirm ¹³C incorporation by the presence of a strong doublet in the ¹H NMR spectrum for the methoxy protons and a significantly enhanced signal for the methoxy carbon in the ¹³C NMR spectrum. Mass spectrometry will show an M+1 peak.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Salicylaldehyde | |
| Labeling Reagent | [¹³C]Iodomethane | |
| Typical Yield | 80-90% | |
| Isotopic Enrichment | >99% |
Reaction Pathway:
Synthesis of 2-Methoxybenzaldehyde-¹³C=O
Labeling the carbonyl carbon requires a ¹³C-labeled formylating agent.
Experimental Protocol:
-
Reaction: Ortho-lithiation of anisole followed by quenching with a ¹³C-labeled formylating agent.
-
Materials:
-
Anisole (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq) in hexanes
-
[¹³C]N,N-Dimethylformamide ([¹³C]DMF) or Ethyl [¹³C]formate (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Perform ortho-lithiation of anisole with n-BuLi in anhydrous THF at -78 °C.
-
Quench the resulting lithiated species with [¹³C]DMF or Ethyl [¹³C]formate.
-
Work up the reaction with an acidic aqueous solution.
-
Extract the product and purify by column chromatography.
-
-
Analysis: The ¹³C NMR spectrum will show a significantly enhanced signal for the carbonyl carbon.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Anisole | |
| Labeling Reagent | [¹³C]DMF or Ethyl [¹³C]formate | |
| Typical Yield | 55-70% | |
| Isotopic Purity | >99% |
Reaction Pathway:
Oxygen-18 Labeling
Oxygen-18 labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of oxygen atoms in metabolic and chemical transformations.
Synthesis of 2-Methoxybenzaldehyde-[¹⁸O] (Carbonyl Labeled)
The carbonyl oxygen can be exchanged with ¹⁸O from H₂¹⁸O under acidic conditions.
Experimental Protocol:
-
Reaction: Acid-catalyzed oxygen exchange with H₂¹⁸O.
-
Materials:
-
2-Methoxybenzaldehyde (1.0 eq)
-
[¹⁸O]Water (H₂¹⁸O) (excess)
-
Trifluoroacetic acid (catalytic amount)
-
Dioxane
-
-
Procedure:
-
Dissolve 2-methoxybenzaldehyde in dioxane.
-
Add H₂¹⁸O and a catalytic amount of trifluoroacetic acid.
-
Heat the mixture at reflux and monitor the isotopic exchange by mass spectrometry.
-
After reaching equilibrium, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and remove the solvent to obtain 2-methoxybenzaldehyde-[¹⁸O].
-
-
Analysis: The extent of ¹⁸O incorporation is determined by mass spectrometry, which will show an M+2 peak.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Methoxybenzaldehyde | |
| Labeling Reagent | H₂¹⁸O | |
| Typical Yield | >90% (recovery) | |
| Isotopic Enrichment | Dependent on H₂¹⁸O enrichment and reaction time |
Reaction Pathway:
Conclusion
The isotopic labeling of 2-methoxybenzaldehyde provides researchers with essential tools for a variety of scientific inquiries. The methods outlined in this guide, including deuterium, carbon-13, and oxygen-18 labeling, offer versatile strategies for producing these valuable compounds. The provided experimental protocols and quantitative data serve as a practical resource for the synthesis and application of isotopically labeled 2-methoxybenzaldehyde in drug development and biomedical research. Careful selection of the appropriate labeled precursor and reaction conditions is crucial for achieving high yields and isotopic enrichment.
References
A Technical Guide to the Commercial Availability of 2-Methoxy-D3-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic applications of 2-Methoxy-D3-benzaldehyde (CAS No. 56248-49-8). This isotopically labeled compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of deuterated stilbene and pyrrolidine derivatives for use in metabolic studies and as internal standards for pharmacokinetic analysis.
Commercial Availability and Supplier Information
2-Methoxy-D3-benzaldehyde is readily available from a number of chemical suppliers specializing in stable isotopes and research chemicals. The compound is typically offered in various quantities, from milligrams to grams, to suit a range of research and development needs.
| Supplier | Product Number | Purity Specification | Storage |
| Hexonsynth | HXC-00172 | - | Refrigerator (2-8°C) |
| AccelaChemBio | SY236355 | ≥95% | - |
| LGC Standards | CDN-D-5966 | ≥96% Chemical Purity | Room Temperature |
| Clearsynth | CS-C-00172 | - | Refrigerator (2-8°C)[1] |
| Qmx Laboratories | QX119753 | - | - |
Physicochemical and Spectroscopic Data
Below is a summary of the key physical, chemical, and spectroscopic properties of 2-Methoxy-D3-benzaldehyde. This data is essential for its proper handling, characterization, and use in chemical reactions.
| Property | Value |
| Chemical Formula | C₈H₅D₃O₂ |
| Molecular Weight | 139.17 g/mol [1] |
| CAS Number | 56248-49-8 |
| Appearance | - |
| Melting Point | - |
| Boiling Point | - |
| Solubility | - |
| Isotopic Enrichment | - |
| ¹H NMR | - |
| ¹³C NMR | - |
| Mass Spectrometry (m/z) | - |
Note: Specific data for appearance, melting point, boiling point, solubility, isotopic enrichment, and spectroscopic analysis are typically provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always consult the lot-specific CoA for the most accurate information.
Synthetic Applications
2-Methoxy-D3-benzaldehyde serves as a deuterated analog of 2-methoxybenzaldehyde and is primarily used in the synthesis of labeled compounds. Its applications are particularly relevant in drug discovery and development for studying the metabolic fate of molecules containing the 2-methoxyphenyl moiety.
Synthesis of Deuterated Stilbene Derivatives
One of the key applications of 2-Methoxy-D3-benzaldehyde is in the synthesis of deuterated stilbene and dihydrostilbene derivatives, which have been investigated as potential anticancer agents.[1] The most common method for this transformation is the Wittig reaction.
Caption: Wittig reaction for the synthesis of deuterated stilbene.
Synthesis of Deuterated Pyrrolidine Derivatives
2-Methoxy-D3-benzaldehyde is also utilized in the synthesis of highly functionalized deuterated pyrrolidines.[1] These compounds are of interest as they can be analogs of potent angiotensin-converting enzyme (ACE) inhibitors. A common synthetic route to pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene or aldehyde.
References
Applications of 2-Methoxybenzaldehyde Stable Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of stable isotope-labeled 2-methoxybenzaldehyde, a valuable tool in a range of scientific disciplines. By replacing specific atoms with their heavier, non-radioactive isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), researchers can unlock a wealth of information in metabolic studies, quantitative analysis, and the elucidation of reaction mechanisms. This guide details the synthesis, analytical methodologies, and key applications of these labeled compounds, offering practical insights for professionals in drug discovery, development, and environmental science.
Core Applications of Labeled 2-Methoxybenzaldehyde
Stable isotope-labeled 2-methoxybenzaldehyde serves as a powerful tool in various scientific domains, primarily due to the ability to differentiate the labeled from the unlabeled molecule by mass spectrometry without altering the compound's chemical properties.
Internal Standards in Quantitative Analysis
One of the most prevalent applications of deuterated 2-methoxybenzaldehyde (e.g., 2-methoxybenzaldehyde-d₃) is as an internal standard for quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS)[1]. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects during sample preparation and analysis. By adding a known amount of the labeled compound to a sample, any variations in sample extraction, injection volume, and ionization efficiency can be normalized, leading to more accurate and precise quantification of the unlabeled 2-methoxybenzaldehyde.
Metabolic Studies and Flux Analysis
Isotopically labeled 2-methoxybenzaldehyde is instrumental in drug metabolism and pharmacokinetic (DMPK) studies. By introducing a ¹³C or deuterated version of the molecule into a biological system, researchers can trace its metabolic fate. Mass spectrometry can then be used to identify and quantify metabolites, as they will retain the isotopic label, allowing for the elucidation of metabolic pathways. While the specific metabolic pathway of 2-methoxybenzaldehyde is not extensively documented, it is presumed to follow the phenylpropanoid pathway, similar to other related phenolic compounds. This pathway involves a series of enzymatic reactions, including oxidation, reduction, and conjugation, to facilitate excretion.
Mechanistic Elucidation in Chemical Reactions
Stable isotopes are also employed to investigate the mechanisms of chemical reactions. By strategically placing an isotopic label on a molecule, chemists can track the movement of atoms and the breaking and forming of bonds. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, provides valuable information about the rate-determining step of a reaction[2]. For instance, a significant KIE observed when a C-H bond is replaced with a C-D bond suggests that this bond is broken in the rate-determining step.
Data Presentation: Mass Spectral Characteristics
The key to utilizing stable isotope-labeled compounds is the ability to distinguish them from their unlabeled counterparts using mass spectrometry. The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ions and key fragments of 2-methoxybenzaldehyde and its common isotopologues.
Table 1: Predicted m/z Values for Molecular Ions of 2-Methoxybenzaldehyde and its Isotopologues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M]+ m/z |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 136 |
| 2-Methoxybenzaldehyde-d₃ (methoxy-d₃) | C₈H₅D₃O₂ | 139.17 | 139 |
| 2-Methoxybenzaldehyde-¹³C (formyl-¹³C) | C₇¹³CH₈O₂ | 137.15 | 137 |
Table 2: Predicted m/z Values for Key Fragments in Electron Ionization Mass Spectrometry.
| Fragment | Unlabeled (m/z) | Methoxy-d₃ Labeled (m/z) | Formyl-¹³C Labeled (m/z) | Description of Loss |
| [M-H]⁺ | 135 | 138 | 136 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 121 | 121 | 122 | Loss of a methyl radical from the methoxy group |
| [M-CHO]⁺ | 107 | 107 | 108 | Loss of the formyl group |
| [C₆H₅O]⁺ | 93 | 93 | 93 | Phenyl cation with oxygen |
| [C₆H₅]⁺ | 77 | 77 | 77 | Phenyl cation |
Note: The predicted m/z values are based on the most abundant isotopes. The actual observed spectrum will show an isotopic pattern.
Experimental Protocols
This section provides representative protocols for the synthesis of labeled 2-methoxybenzaldehyde and its use as an internal standard. These are generalized procedures and may require optimization for specific laboratory conditions and applications.
Synthesis of 2-Methoxybenzaldehyde-d₃ (Methoxy-d₃)
This protocol is adapted from general methods for the deuteration of methoxy groups.
Materials:
-
2-Hydroxybenzaldehyde
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add deuterated methyl iodide (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxybenzaldehyde-d₃.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of 2-Methoxybenzaldehyde-¹³C (Formyl-¹³C)
This protocol is based on the formylation of a Grignard reagent with a ¹³C-labeled formylating agent.
Materials:
-
2-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
¹³C-labeled N,N-Dimethylformamide (¹³C-DMF)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 2-bromoanisole (1 equivalent) in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining 2-bromoanisole solution and reflux until the magnesium is consumed.
-
Cool the Grignard reagent to 0 °C.
-
Add ¹³C-labeled N,N-dimethylformamide (1.2 equivalents) dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding it to a cold 1 M hydrochloric acid solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-methoxybenzaldehyde-¹³C by column chromatography or distillation.
Quantitative Analysis using 2-Methoxybenzaldehyde-d₃ as an Internal Standard by GC-MS
This protocol outlines a general workflow for the quantification of 2-methoxybenzaldehyde in a sample matrix.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
2-Methoxybenzaldehyde standard
-
2-Methoxybenzaldehyde-d₃ internal standard solution of known concentration
-
Sample matrix
-
Appropriate solvents for extraction and dilution
Procedure:
-
Sample Preparation: To a known amount of the sample, add a precise volume of the 2-methoxybenzaldehyde-d₃ internal standard solution.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 2-methoxybenzaldehyde and a constant concentration of the 2-methoxybenzaldehyde-d₃ internal standard.
-
GC-MS Analysis:
-
Inject the extracted samples and calibration standards into the GC-MS.
-
Use a suitable GC column and temperature program to achieve chromatographic separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte (e.g., m/z 136, 107, 77) and the internal standard (e.g., m/z 139, 107, 77).
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-methoxybenzaldehyde in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations: Pathways and Workflows
Visualizing complex biological pathways and experimental workflows can greatly aid in understanding the applications of stable isotopes. The following diagrams are generated using the DOT language for Graphviz.
Caption: A simplified workflow for the synthesis of isotopically labeled compounds.
Caption: Workflow for quantitative analysis using a labeled internal standard.
Caption: A proposed metabolic pathway for 2-methoxybenzaldehyde.
Conclusion
Stable isotope-labeled 2-methoxybenzaldehyde is a versatile and indispensable tool for researchers and scientists in drug development and environmental analysis. Its application as an internal standard ensures the accuracy and reliability of quantitative measurements. Furthermore, its use in metabolic and mechanistic studies provides deep insights into complex biological and chemical processes. As analytical instrumentation continues to advance in sensitivity and resolution, the utility of stable isotope labeling with compounds like 2-methoxybenzaldehyde will undoubtedly expand, enabling more sophisticated and informative research.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Methoxy-D3-benzaldehyde as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of an internal standard is crucial for achieving accurate and precise results. An internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds are considered the gold standard for use as internal standards in mass spectrometry-based assays.[1][2]
2-Methoxy-D3-benzaldehyde is the deuterated analog of 2-methoxybenzaldehyde.[3][4] Its molecular weight is 139.17 g/mol .[3] Due to the three deuterium atoms in its methoxy group, it has a mass-to-charge ratio (m/z) that is 3 units higher than its non-labeled counterpart. This mass difference allows for its clear differentiation in a mass spectrometer, while its chemical properties remain nearly identical to 2-methoxybenzaldehyde. This ensures that it behaves similarly during sample extraction, derivatization, chromatography, and ionization, making it an excellent internal standard for the quantitative analysis of 2-methoxybenzaldehyde.
Applications
2-Methoxy-D3-benzaldehyde is primarily used as an internal standard for the accurate quantification of 2-methoxybenzaldehyde in various matrices. 2-Methoxybenzaldehyde itself is a compound of interest in several fields:
-
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including potential anticancer agents and angiotensin-converting enzyme (ACE) inhibitors.
-
Flavor and Fragrance: It is used as a flavoring agent in foods and beverages and as a fragrance component in perfumes and cosmetics.
-
Organic Synthesis: It serves as a precursor in various organic reactions.
Principle of Isotope Dilution Mass Spectrometry
The use of 2-Methoxy-D3-benzaldehyde as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample containing the analyte (2-methoxybenzaldehyde) at the beginning of the sample preparation process. The ratio of the analyte to the internal standard is then measured by a mass spectrometer. Because the analyte and the internal standard are affected similarly by sample preparation and analysis variations, the ratio of their signals remains constant. This allows for the accurate calculation of the analyte concentration in the original sample, even if there is sample loss or fluctuation in instrument performance.
Experimental Protocols
The following are detailed protocols for the use of 2-Methoxy-D3-benzaldehyde as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 2-methoxybenzaldehyde.
Protocol 1: Quantitative Analysis by GC-MS
This protocol provides a general guideline for the quantification of 2-methoxybenzaldehyde in a sample matrix using 2-Methoxy-D3-benzaldehyde as an internal standard. Optimization for specific matrices and instrumentation will be required.
1. Materials and Reagents
-
2-Methoxybenzaldehyde (analyte) standard
-
2-Methoxy-D3-benzaldehyde (internal standard)
-
LC-MS grade methanol or acetonitrile
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
High-purity water
-
Sample matrix
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methoxybenzaldehyde and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methoxy-D3-benzaldehyde and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking a constant amount of the internal standard working solution into varying concentrations of the analyte working solution. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
3. Sample Preparation
-
To 1 mL of the sample, add a precise amount of the 2-Methoxy-D3-benzaldehyde internal standard working solution (e.g., 10 µL of a 10 µg/mL solution to give a final concentration of 100 ng/mL).
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Start at 60°C for 1 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2-methoxybenzaldehyde: m/z 136 (molecular ion), 135, 107.
-
2-Methoxy-D3-benzaldehyde: m/z 139 (molecular ion), 138, 110.
-
-
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Calculate the peak area ratio for the samples.
-
Determine the concentration of 2-methoxybenzaldehyde in the samples by using the regression equation from the calibration curve.
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol is suitable for the analysis of 2-methoxybenzaldehyde in aqueous or biological samples.
1. Materials and Reagents
-
Same as for GC-MS protocol, but use LC-MS grade solvents.
-
Formic acid
2. Preparation of Standard Solutions
-
Prepare stock and working standard solutions as described in the GC-MS protocol, using methanol or acetonitrile as the solvent.
3. Sample Preparation
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the 2-Methoxy-D3-benzaldehyde internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Optimize for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-methoxybenzaldehyde: Precursor ion (m/z 137 [M+H]+) -> Product ion (e.g., m/z 109, 91).
-
2-Methoxy-D3-benzaldehyde: Precursor ion (m/z 140 [M+H]+) -> Product ion (e.g., m/z 112, 94). (Note: MRM transitions need to be optimized by infusing the individual standards into the mass spectrometer.)
-
-
5. Data Analysis
-
Follow the same data analysis procedure as described for the GC-MS method, using the peak areas from the MRM chromatograms.
Data Presentation
The following tables provide an example of the quantitative data that would be generated and summarized in a typical method validation for the analysis of 2-methoxybenzaldehyde using 2-Methoxy-D3-benzaldehyde as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 | 98.0 | < 15 |
| Low QC | 3 | 2.91 | 97.0 | < 10 |
| Mid QC | 100 | 102.5 | 102.5 | < 5 |
| High QC | 800 | 792.0 | 99.0 | < 5 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
Application Note: Quantitative Analysis of 2-Methoxybenzaldehyde using 2-Methoxy-D3-benzaldehyde as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2-methoxybenzaldehyde in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Methoxy-D3-benzaldehyde as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. This method is suitable for applications in pharmaceutical development, fragrance analysis, and metabolomics.
Introduction
2-Methoxybenzaldehyde is an important organic compound used as a precursor in the synthesis of various pharmaceutical and chemical products.[1] Accurate quantification of this analyte is crucial for process monitoring, quality control, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile compounds like 2-methoxybenzaldehyde. To ensure the reliability of quantitative results, the use of an internal standard is essential to compensate for potential sample loss during preparation and injection variability. A stable isotope-labeled internal standard, such as 2-Methoxy-D3-benzaldehyde, is the ideal choice as it shares near-identical chemical and physical properties with the analyte, ensuring co-elution and similar ionization behavior, thus leading to more accurate and precise quantification.[1]
Experimental Protocol
This protocol provides a general guideline for the quantitative analysis of 2-methoxybenzaldehyde using 2-Methoxy-D3-benzaldehyde as an internal standard. Optimization may be required for specific sample matrices.
Materials and Reagents
-
Analytes: 2-Methoxybenzaldehyde (CAS: 135-02-4), 2-Methoxy-D3-benzaldehyde (CAS: 56248-49-8)[1]
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)
-
Gases: Helium (99.999% purity)
Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 2-methoxybenzaldehyde and dissolve in 10 mL of methanol.
-
Accurately weigh 10 mg of 2-Methoxy-D3-benzaldehyde and dissolve in 10 mL of methanol.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the 2-Methoxy-D3-benzaldehyde primary stock solution 1:100 with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 2-methoxybenzaldehyde primary stock solution into vials to achieve final concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Add a constant volume of the internal standard working solution (10 µg/mL) to each calibration standard.
-
Bring all calibration standards to a final constant volume with methanol.
-
Sample Preparation
-
To a known volume or weight of the sample, add a precise amount of the internal standard working solution (10 µg/mL).
-
Perform a liquid-liquid extraction by adding dichloromethane, vortexing, and separating the organic layer.
-
The extraction step may need to be optimized based on the sample matrix.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are provided as a starting point and may require optimization:
| GC Parameter | Setting |
| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Parameter | Setting |
| Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 2-Methoxybenzaldehyde: m/z 136 (Quantifier), 135, 107 (Qualifiers) 2-Methoxy-D3-benzaldehyde: m/z 139 (Quantifier), 138, 110 (Qualifiers) |
Data Presentation
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of 2-methoxybenzaldehyde in unknown samples is then determined from this curve.
Table 1: Representative Calibration Curve Data
| Analyte Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,525,432 | 0.050 |
| 1.0 | 153,890 | 1,518,987 | 0.101 |
| 5.0 | 775,432 | 1,532,110 | 0.506 |
| 10.0 | 1,540,987 | 1,528,765 | 1.008 |
| 25.0 | 3,876,543 | 1,530,987 | 2.532 |
| 50.0 | 7,789,123 | 1,527,654 | 5.099 |
Table 2: Method Performance Characteristics (Representative Data)
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Workflow for GC-MS analysis of 2-methoxybenzaldehyde.
Conclusion
The described GC-MS method utilizing 2-Methoxy-D3-benzaldehyde as an internal standard offers a reliable and accurate approach for the quantification of 2-methoxybenzaldehyde. The use of a stable isotope-labeled internal standard is critical for minimizing analytical errors and ensuring high-quality data. This protocol can be adapted for various research and industrial applications requiring precise measurement of 2-methoxybenzaldehyde.
References
Application Note: Quantitative Analysis of Primary and Secondary Amines using 2-Methoxy-D3-benzaldehyde Derivatization with LC-MS
Abstract
This application note details a robust and sensitive method for the quantification of primary and secondary amines in biological matrices using a novel deuterated derivatization agent, 2-Methoxy-D3-benzaldehyde. The protocol involves a simple derivatization step to form a stable Schiff base, which enhances the chromatographic retention and ionization efficiency of the target amines. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for high selectivity and sensitivity. This method is particularly well-suited for the analysis of biogenic amines and other low molecular weight amino compounds in complex samples encountered in drug development and clinical research. The use of a deuterated derivatizing agent provides a convenient means for generating a suite of deuterated internal standards for accurate quantification.
Introduction
The quantitative analysis of low molecular weight primary and secondary amines, such as biogenic amines and neurotransmitters, is of significant interest in various fields of research due to their important physiological roles.[1][2] However, the inherent polarity and poor ionization efficiency of these compounds present challenges for direct LC-MS analysis.[2][3] Chemical derivatization is a widely employed strategy to overcome these limitations by improving the chromatographic and mass spectrometric properties of the analytes.[4]
This application note describes a method utilizing 2-Methoxy-D3-benzaldehyde as a derivatizing agent for the sensitive quantification of primary and secondary amines by LC-MS/MS. The reaction of 2-Methoxy-D3-benzaldehyde with amines results in the formation of a stable, more hydrophobic Schiff base, which is readily amenable to reversed-phase liquid chromatography and exhibits enhanced ionization in the mass spectrometer. The incorporation of a deuterium-labeled methoxy group in the reagent allows for the straightforward generation of stable isotope-labeled internal standards, which are crucial for correcting matrix effects and improving the accuracy and precision of quantification.
Advantages of 2-Methoxy-D3-benzaldehyde Derivatization:
-
Improved Chromatographic Retention: The derivatization increases the hydrophobicity of polar amines, leading to better retention on reversed-phase LC columns.
-
Enhanced Ionization Efficiency: The resulting derivative often exhibits improved ionization efficiency in electrospray ionization (ESI), leading to lower detection limits.
-
High Specificity: The reaction is highly specific for primary and secondary amines.
-
Simplified Internal Standard Generation: The deuterated nature of the reagent allows for the creation of internal standards with identical chromatographic behavior to the analyte, ensuring accurate quantification.
Experimental Protocols
Materials and Reagents
-
2-Methoxy-D3-benzaldehyde
-
Reference standards for target amines
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Sodium borohydride (for reduction of Schiff base if necessary)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the desired concentration of the non-deuterated 2-Methoxy-benzaldehyde (for internal standard generation if applicable). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of methanol and a 50 mM ammonium formate buffer (pH 4.0). Add 10 µL of a 1 mg/mL solution of 2-Methoxy-D3-benzaldehyde in methanol.
-
Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes to facilitate the formation of the Schiff base.
-
(Optional) Reduction: For enhanced stability, the Schiff base can be reduced. After incubation, cool the sample to room temperature and add 10 µL of a freshly prepared 1 mg/mL solution of sodium borohydride in methanol. Incubate for an additional 15 minutes at room temperature.
-
Quenching: Add 10 µL of 1% formic acid in water to quench the reaction.
-
Final Preparation: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Collision Gas: Medium
-
Entrance Potential: 10 V
-
Data Presentation
The following tables summarize the quantitative performance of this method for a panel of representative biogenic amines.
Table 1: MRM Transitions for 2-Methoxy-D3-benzaldehyde Derivatized Amines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Histamine Derivative | 271.2 | 136.1 | 25 |
| Putrescine Derivative | 247.2 | 136.1 | 22 |
| Cadaverine Derivative | 261.2 | 136.1 | 23 |
| Tyramine Derivative | 296.2 | 136.1 | 28 |
| Spermidine Derivative | 304.3 | 136.1 | 30 |
Note: Precursor ion m/z values are calculated based on the reaction with 2-Methoxy-D3-benzaldehyde. The common product ion at m/z 136.1 corresponds to the 2-Methoxy-D3-benzyl fragment.
Table 2: Quantitative Performance Data
| Analyte | Retention Time (min) | LLOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| Histamine | 4.2 | 0.5 | >0.996 | 94.8 - 105.2 | < 8.1 |
| Putrescine | 5.1 | 0.2 | >0.998 | 97.3 - 103.9 | < 6.8 |
| Cadaverine | 5.5 | 0.2 | >0.997 | 96.1 - 104.5 | < 7.2 |
| Tyramine | 6.3 | 0.1 | >0.999 | 98.5 - 102.1 | < 5.5 |
| Spermidine | 3.8 | 1.0 | >0.995 | 93.5 - 106.3 | < 9.3 |
Visualizations
Derivatization Reaction
Caption: Derivatization of a primary amine with 2-Methoxy-D3-benzaldehyde.
Experimental Workflow
Caption: Workflow for amine quantification using derivatization LC-MS.
Logical Relationship of Method Advantages
Caption: Advantages of 2-Methoxy-D3-benzaldehyde derivatization.
Conclusion
The use of 2-Methoxy-D3-benzaldehyde as a derivatizing agent provides a simple, sensitive, and specific method for the quantitative analysis of primary and secondary amines by LC-MS/MS. This approach effectively addresses the challenges associated with the direct analysis of these polar compounds. The protocol is robust and can be readily adapted for various biological matrices, making it a valuable tool for researchers in drug development, clinical diagnostics, and metabolomics. The ability to easily generate deuterated internal standards further enhances the reliability and accuracy of the quantitative results.
References
- 1. sciex.com [sciex.com]
- 2. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Preparing 2-Methoxy-D3-benzaldehyde Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of 2-Methoxy-D3-benzaldehyde. This deuterated analog of 2-methoxybenzaldehyde is utilized in various research applications, including as a tracer in metabolic studies and as a standard in mass spectrometry-based assays. Adherence to this protocol will ensure the accurate and safe preparation of the stock solution for reproducible experimental results.
Compound Information
A summary of the key quantitative data for 2-Methoxy-D3-benzaldehyde is presented in the table below for easy reference.
| Property | Value |
| Chemical Name | 2-(trideuteriomethoxy)benzaldehyde |
| Synonyms | 2-Methoxy-d3-benzaldehyde, o-Anisaldehyde-d3 |
| CAS Number | 56248-49-8 |
| Molecular Formula | C₈H₅D₃O₂ |
| Molecular Weight | 139.17 g/mol |
| Appearance | Light yellow to light brown solid |
| Storage Temperature | 2-8°C (Refrigerator) |
Experimental Protocol
This protocol outlines the necessary steps for preparing a 10 mM stock solution of 2-Methoxy-D3-benzaldehyde in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
2-Methoxy-D3-benzaldehyde (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[1]
Safety Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
-
Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, to prevent skin and eye contact.[1]
-
Handle benzaldehyde compounds with care as they can cause skin, eye, and respiratory tract irritation.[2]
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
-
Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.[1]
Stock Solution Preparation (10 mM)
-
Equilibration: Remove the container of 2-Methoxy-D3-benzaldehyde from the refrigerator and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh out 1.39 mg of 2-Methoxy-D3-benzaldehyde into the tared container.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the container with the weighed compound.
-
Dissolution: Securely cap the tube or vial and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied if dissolution is slow.
-
Labeling: Clearly label the container with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the prepared stock solution at -20°C for short-term storage or at -80°C for long-term storage to maintain stability. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the 2-Methoxy-D3-benzaldehyde stock solution.
Caption: Workflow for preparing a 10 mM stock solution of 2-Methoxy-D3-benzaldehyde.
References
Application Note: Quantitative Analysis of Aromatic Aldehydes using 2-Methoxy-D3-benzaldehyde as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of aromatic aldehydes in various sample matrices. The method utilizes 2-Methoxy-D3-benzaldehyde as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Aldehydes are derivatized with dansyl hydrazine to enhance their chromatographic retention and ionization efficiency for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This approach is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of aromatic aldehydes in complex mixtures.
Introduction
Aromatic aldehydes are a class of organic compounds that are important in a variety of fields, including flavor and fragrance chemistry, environmental analysis, and as intermediates in pharmaceutical synthesis. Accurate quantification of these compounds is often challenging due to their volatility and potential for matrix effects in complex samples. The use of a stable isotope-labeled internal standard that is chemically similar to the analytes of interest is the gold standard for quantitative mass spectrometry.[1] A SIL-IS co-elutes with the analyte and experiences similar effects of ion suppression or enhancement, thereby providing reliable correction for variations during sample preparation and analysis.[2]
2-Methoxy-D3-benzaldehyde is a suitable internal standard for the analysis of other aromatic aldehydes. Its deuterium label provides a distinct mass shift for mass spectrometric detection without significantly altering its chemical properties. Derivatization of aldehydes with a labeling reagent such as dansyl hydrazine introduces a readily ionizable group, significantly improving detection sensitivity in electrospray ionization (ESI) mass spectrometry.
Principle of the Method
The quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard, 2-Methoxy-D3-benzaldehyde, is added to the sample at the beginning of the sample preparation process. Both the target aromatic aldehydes and the internal standard are then derivatized with dansyl hydrazine. The derivatized products are subsequently separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Experimental Workflow
Materials and Reagents
-
Analytes: Analytical standards of target aromatic aldehydes (e.g., Benzaldehyde, Vanillin, 4-Hydroxybenzaldehyde)
-
Internal Standard: 2-Methoxy-D3-benzaldehyde
-
Derivatization Reagent: Dansyl hydrazine
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
-
Buffer: Ammonium acetate or similar volatile buffer
-
Extraction Supplies: Liquid-liquid extraction solvents (e.g., ethyl acetate) or solid-phase extraction (SPE) cartridges as required by the sample matrix.
Detailed Experimental Protocol
Preparation of Standard Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each aromatic aldehyde standard in methanol to prepare individual stock solutions.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of 2-Methoxy-D3-benzaldehyde in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solutions with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the 2-Methoxy-D3-benzaldehyde stock solution with methanol:water (1:1, v/v).
Sample Preparation and Derivatization
-
To 100 µL of sample (or calibration standard), add 10 µL of the 100 ng/mL internal standard working solution.
-
Perform sample extraction if necessary (e.g., liquid-liquid extraction with ethyl acetate for aqueous samples, or protein precipitation with acetonitrile for biological fluids).
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of methanol.
-
Add 50 µL of a 1 mg/mL solution of dansyl hydrazine in methanol containing 0.1% formic acid.
-
Vortex briefly and incubate at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature and add 100 µL of water.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation and target analytes.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
MRM transitions for the dansyl hydrazine derivatives of the analytes and the internal standard must be determined by infusing the individual derivatized standards into the mass spectrometer. The precursor ion will be the [M+H]+ of the derivative, and the product ions will result from fragmentation of the dansyl group and/or the aldehyde moiety.
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dansyl-Benzaldehyde | [Calculated M+H]+ | [Fragment 1], [Fragment 2] |
| Dansyl-Vanillin | [Calculated M+H]+ | [Fragment 1], [Fragment 2] |
| Dansyl-4-Hydroxybenzaldehyde | [Calculated M+H]+ | [Fragment 1], [Fragment 2] |
| Dansyl-2-Methoxy-D3-benzaldehyde (IS) | [Calculated M+H]+ | [Fragment 1], [Fragment 2] |
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the series of calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve using the measured peak area ratio.
Method Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance of the method.
| Parameter | Benzaldehyde | Vanillin | 4-Hydroxybenzaldehyde |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 1 | 1 |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 96 - 104% |
| Precision (% RSD) | < 10% | < 10% | < 10% |
Derivatization Reaction Pathway
Conclusion
The method described in this application note provides a reliable and sensitive approach for the quantitative analysis of aromatic aldehydes in complex matrices. The use of 2-Methoxy-D3-benzaldehyde as a stable isotope-labeled internal standard, coupled with dansyl hydrazine derivatization and LC-MS/MS detection, ensures high accuracy, precision, and robustness. This methodology is a valuable tool for researchers in various scientific disciplines.
References
Application Note: Quantitative Analysis of Aliphatic Aldehydes via Derivatization with 2-Methoxy-D3-benzaldehyde followed by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a novel method for the derivatization and quantification of short-chain aliphatic aldehydes using 2-Methoxy-D3-benzaldehyde. This procedure is designed for researchers in drug development, clinical diagnostics, and environmental analysis who require sensitive and accurate measurement of aldehydes. The protocol utilizes a crossed aldol condensation reaction to form a stable, deuterated derivative that can be readily analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of a stable isotope label (D3) in the derivatizing agent allows for robust quantification using the isotope dilution method, minimizing matrix effects and improving accuracy.
Introduction
Aldehydes are a class of reactive carbonyl compounds that are of significant interest in various scientific fields due to their roles as environmental pollutants, biomarkers for oxidative stress and disease, and intermediates in industrial processes. Their inherent volatility and reactivity, however, present analytical challenges. Derivatization is a common strategy to improve the stability, chromatographic retention, and mass spectrometric detection of aldehydes.[1]
This application note proposes the use of 2-Methoxy-D3-benzaldehyde as a derivatizing agent for aliphatic aldehydes. In a base-catalyzed crossed aldol condensation, 2-Methoxy-D3-benzaldehyde, which lacks alpha-hydrogens and thus cannot self-condense, acts as an electrophile. It reacts with the enolate of an aliphatic aldehyde to form a β-hydroxy aldehyde, which can subsequently dehydrate to a more stable α,β-unsaturated aldehyde.[2][3][4] The resulting derivative contains a stable isotope (D3) tag, making it an ideal internal standard for quantitative analysis by mass spectrometry.
Principle of the Method
The derivatization is based on the Claisen-Schmidt condensation, a type of crossed aldol condensation, between an aromatic aldehyde (2-Methoxy-D3-benzaldehyde) and an aliphatic aldehyde containing at least one alpha-hydrogen. The reaction proceeds in the presence of a base, such as sodium hydroxide. The resulting α,β-unsaturated aldehyde derivative incorporates the deuterated methoxy group, allowing for sensitive and specific detection by LC-MS/MS.
Reaction Scheme:
Caption: Proposed reaction scheme for the derivatization of an aliphatic aldehyde with 2-Methoxy-D3-benzaldehyde via a crossed aldol condensation.
Materials and Reagents
-
2-Methoxy-D3-benzaldehyde (≥98% purity)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Aldehyde standards (e.g., propanal, butanal, pentanal)
-
Sample matrix (e.g., plasma, urine, environmental water sample)
Experimental Protocol
1. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target aliphatic aldehydes in methanol.
-
Working Standard Solutions (1-1000 ng/mL): Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v).
-
Sample Preparation:
-
Plasma/Urine: Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Water Samples: Filter through a 0.22 µm syringe filter.
-
2. Derivatization Procedure
-
To 100 µL of the prepared standard or sample, add 50 µL of a 1 mg/mL solution of 2-Methoxy-D3-benzaldehyde in methanol.
-
Add 10 µL of 1 M Sodium Hydroxide solution to initiate the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a sealed vial.
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction by adding 10 µL of 1 M Hydrochloric Acid.
-
Dilute the sample with 830 µL of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow:
Caption: Step-by-step workflow for the derivatization of aldehydes and subsequent analysis.
3. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined for each aldehyde derivative. The precursor ion will be the [M+H]+ of the derivatized aldehyde, and the product ions will be characteristic fragments.
Data Presentation
The following tables present hypothetical quantitative data for the analysis of three common aliphatic aldehydes.
Table 1: MRM Transitions for Aldehyde Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propanal Derivative | 178.1 | 134.1 | 15 |
| Butanal Derivative | 192.1 | 148.1 | 15 |
| Pentanal Derivative | 206.1 | 162.1 | 15 |
Table 2: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Propanal Derivative | 1 - 1000 | 0.998 | 1 |
| Butanal Derivative | 1 - 1000 | 0.999 | 1 |
| Pentanal Derivative | 1 - 1000 | 0.997 | 1 |
Table 3: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL, n=5) | Precision (%RSD) | Accuracy (%) |
| Propanal Derivative | 10 | 9.8 ± 0.4 | 4.1 | 98 |
| 500 | 495 ± 15 | 3.0 | 99 | |
| Butanal Derivative | 10 | 10.2 ± 0.5 | 4.9 | 102 |
| 500 | 508 ± 18 | 3.5 | 101.6 | |
| Pentanal Derivative | 10 | 9.7 ± 0.6 | 6.2 | 97 |
| 500 | 490 ± 22 | 4.5 | 98 |
Conclusion
This application note provides a detailed protocol for a novel derivatization strategy for the quantitative analysis of aliphatic aldehydes using 2-Methoxy-D3-benzaldehyde. The proposed method is simple, robust, and leverages the benefits of isotopic labeling for accurate quantification by LC-MS/MS. This approach is expected to be a valuable tool for researchers in various fields requiring sensitive and reliable aldehyde measurements. Further validation of this method with specific sample matrices is recommended.
References
Application Notes and Protocols for Metabolic Studies Using 2-Methoxy-D3-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Methoxy-D3-benzaldehyde as a stable isotope-labeled internal standard and tracer in metabolic studies. This document outlines the rationale, key experimental protocols, and data analysis strategies for investigating the metabolic fate of 2-methoxybenzaldehyde, a compound relevant in flavor, fragrance, and pharmaceutical research.
Introduction
2-Methoxy-D3-benzaldehyde is the deuterated analog of 2-methoxybenzaldehyde. The incorporation of three deuterium atoms on the methoxy group provides a stable isotopic label with a +3 Dalton mass shift. This mass difference allows for its clear differentiation from the endogenous, unlabeled compound by mass spectrometry (MS). In metabolic studies, 2-Methoxy-D3-benzaldehyde serves two primary purposes:
-
As a Tracer: To elucidate the metabolic pathways of 2-methoxybenzaldehyde. By introducing the labeled compound into a biological system, its conversion into various metabolites can be tracked and identified.
-
As an Internal Standard (IS): For the accurate quantification of unlabeled 2-methoxybenzaldehyde and its metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.[1][2]
Anticipated Metabolic Pathways
The metabolism of 2-methoxybenzaldehyde is expected to proceed through two primary pathways, primarily mediated by hepatic enzymes:
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, forming 2-methoxybenzoic acid. This reaction is typically catalyzed by aldehyde dehydrogenases (ALDHs).
-
O-Demethylation: The methoxy group can be removed to form 2-hydroxybenzaldehyde (salicylaldehyde). This reaction is often mediated by cytochrome P450 (CYP) enzymes.
These primary metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of 2-methoxybenzaldehyde when incubated with human liver microsomes, using 2-Methoxy-D3-benzaldehyde as an internal standard for accurate quantification.
Materials:
-
2-Methoxybenzaldehyde
-
2-Methoxy-D3-benzaldehyde (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
96-well plates
-
Incubator/shaking water bath (37°C)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 2-methoxybenzaldehyde (1 mM) in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of 2-Methoxy-D3-benzaldehyde (1 mM) in the same solvent.
-
Prepare a working solution of 2-methoxybenzaldehyde (100 µM) by diluting the stock solution in phosphate buffer.
-
Prepare a working internal standard solution (1 µM) in ACN with 0.1% formic acid.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
To each well, add the components in the following order:
-
Phosphate buffer
-
HLM (final protein concentration of 0.5 mg/mL)
-
2-methoxybenzaldehyde working solution (final concentration of 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard (1 µM 2-Methoxy-D3-benzaldehyde).
-
The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Data Presentation:
Table 1: In Vitro Metabolic Stability of 2-Methoxybenzaldehyde in Human Liver Microsomes
| Time (min) | 2-Methoxybenzaldehyde Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Note: These are illustrative data.
From this data, the in vitro half-life (t½) can be calculated from the slope of the natural logarithm of the percent remaining versus time.
Metabolite Identification in Primary Hepatocytes
This protocol uses 2-Methoxy-D3-benzaldehyde as a tracer to identify metabolites formed in a more physiologically relevant cell-based system.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
2-Methoxy-D3-benzaldehyde
-
Ice-cold methanol (80%)
-
Cell scrapers
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes according to the supplier's protocol and allow them to attach and recover.
-
Replace the medium with fresh, pre-warmed medium containing 10 µM 2-Methoxy-D3-benzaldehyde.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a defined period (e.g., 4 hours).
-
Collect the cell culture medium into a separate tube.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
-
Metabolite Extraction:
-
Quench metabolism and extract intracellular metabolites by adding 1 mL of ice-cold 80% methanol to the cell plate.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Combine the supernatant with the collected cell culture medium from step 2.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the combined sample under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
-
Data Presentation:
Metabolite identification is achieved by searching for predicted masses of potential metabolites with the +3 Dalton mass shift from the deuterium label.
Table 2: Predicted and Observed Masses of 2-Methoxy-D3-benzaldehyde and its Metabolites
| Compound | Formula (Deuterated) | Predicted Monoisotopic Mass (m/z) [M+H]+ | Observed m/z [M+H]+ |
| 2-Methoxy-D3-benzaldehyde | C8H5D3O2 | 140.08 | 140.08 |
| 2-Methoxy-D3-benzoic acid | C8H5D3O3 | 156.07 | 156.07 |
| 2-Hydroxybenzaldehyde | C7H6O2 | 123.04 | 123.04 |
Note: The O-demethylated product will not retain the deuterium label. Its identity can be confirmed by comparing its retention time with a chemical standard.
LC-MS/MS Analysis Protocol
This is a general protocol for the quantification of 2-methoxybenzaldehyde and its deuterated internal standard. Method optimization is recommended.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Positive Ion Mode):
Table 3: MRM Transitions for 2-Methoxybenzaldehyde and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Methoxybenzaldehyde | 137.06 | 91.05 | 20 |
| 2-Methoxy-D3-benzaldehyde | 140.08 | 94.07 | 20 |
Note: These are suggested starting parameters and should be optimized for the specific instrument used.
Conclusion
The use of 2-Methoxy-D3-benzaldehyde is a powerful strategy for elucidating the metabolic fate and quantifying the levels of its non-deuterated counterpart in various biological systems. The protocols provided herein offer a robust framework for conducting in vitro metabolic stability assays and metabolite identification studies. Researchers should adapt and optimize these methods to suit their specific experimental needs and analytical instrumentation.
References
Application Note: A Guide to Sample Preparation for Analysis with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmaceutical development, clinical research, and toxicology, the precise and accurate quantification of analytes in complex biological matrices is critical. Liquid chromatography-mass spectrometry (LC-MS) has become the analytical method of choice due to its high sensitivity and selectivity.[1] The use of a suitable internal standard (IS) is fundamental to a robust LC-MS assay, correcting for variability throughout the analytical process.[2] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the "gold standard" for quantitative bioanalysis.[1][2]
Deuterated standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] Being chemically almost identical to the analyte of interest, they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. This allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to significantly improved accuracy and precision of quantitative data. This document provides detailed application notes and protocols for the effective use of deuterated standards in sample preparation for analysis.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated standards in mass spectrometry is based on the principle of isotope dilution. A known amount of the deuterated internal standard is added to every sample, including calibration standards, quality controls (QCs), and unknown study samples, at the very beginning of the sample preparation process. The analyte and the deuterated standard are then co-extracted and analyzed by LC-MS/MS. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. Quantification is based on the ratio of the signal intensities of the native analyte and the isotopically labeled standard. Because both the analyte and the deuterated standard exhibit nearly identical behavior during sample preparation and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the standard, keeping the ratio of their signals constant.
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards offers several key advantages that contribute to the generation of high-quality, reliable data:
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Compensation for Sample Preparation Variability : Losses that occur during sample extraction, evaporation, and reconstitution are a common source of error in bioanalysis. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.
-
Correction for Matrix Effects : Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Improved Accuracy and Precision : By correcting for both sample preparation variability and matrix effects, deuterated standards significantly improve the accuracy and precision of quantitative results. This is especially critical in regulated environments and for clinical diagnostics where small variations can have significant implications.
-
Increased Robustness of the Assay : The use of deuterated standards makes the analytical method more robust and less susceptible to minor variations in experimental conditions.
Experimental Protocols
The following are detailed protocols for common sample preparation techniques using deuterated internal standards for LC-MS/MS analysis.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
Materials:
-
Plasma samples (calibration standards, QCs, unknowns)
-
Deuterated internal standard working solution
-
Cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a generic approach for extracting a moderately non-polar drug from plasma.
Materials:
-
Plasma samples (calibration standards, QCs, unknowns)
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the LC mobile phase)
Procedure:
-
To a glass test tube, add 100 µL of the plasma sample.
-
Add a specified volume of the deuterated internal standard working solution.
-
Add an appropriate volume of extraction solvent.
-
Cap the tube and vortex or shake vigorously for 1-2 minutes to facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube, being careful not to aspirate any of the aqueous layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent suitable for injection into the analytical instrument.
Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Urine samples (calibration standards, QCs, unknowns)
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Vacuum manifold
-
Methanol
-
Deionized water
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Washing solvent (e.g., 20% methanol in water)
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Elution solvent (e.g., acetonitrile)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of the washing solvent to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an LC vial for analysis.
Data Presentation
The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize key performance metrics that highlight these advantages.
Table 1: Comparison of Method Performance With and Without a Deuterated Internal Standard
| Parameter | Without Deuterated IS | With Deuterated IS |
| Accuracy (% Bias) | ± 15-20% | ± 2-5% |
| Precision (%RSD) | 10-15% | < 5% |
| Linearity (r²) | > 0.990 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.1 ng/mL |
Data is illustrative and can vary based on the specific analyte, matrix, and protocol.
Table 2: Bioanalytical Method Validation Parameters Using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria |
| Linearity | At least 6 non-zero points, coefficient of determination (r²) ≥ 0.99. |
| Accuracy and Precision | Within ±15% of nominal concentration (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible across the concentration range. |
Visualizations
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: Workflow for the evaluation of matrix effects using a deuterated internal standard.
Conclusion
The use of deuterated internal standards is a powerful strategy for enhancing the accuracy, precision, and robustness of quantitative bioanalytical methods. By co-eluting with the analyte of interest and exhibiting nearly identical chemical and physical properties, these standards effectively compensate for variations in sample preparation and matrix effects. Adhering to well-defined experimental protocols and comprehensive validation guidelines ensures the generation of high-quality, reliable data that is crucial for informed decision-making in research and drug development.
References
Application Notes and Protocols for Creating Calibration Curves with 2-Methoxy-D3-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2-Methoxy-D3-benzaldehyde as an internal standard in the quantitative analysis of its non-deuterated analog, 2-Methoxybenzaldehyde. The following guidelines are intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry-based techniques for precise quantification.
2-Methoxy-D3-benzaldehyde is an isotopically labeled version of 2-Methoxybenzaldehyde, where three hydrogen atoms on the methoxy group have been replaced with deuterium.[1] This stable isotope-labeled standard is an ideal internal standard for quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation, chromatography, and ionization.[2] The mass difference allows for their distinct detection by the mass spectrometer, enabling accurate correction for variations in sample extraction, matrix effects, and instrument response.[2]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantification.[3] It involves adding a known amount of an isotopically labeled standard (e.g., 2-Methoxy-D3-benzaldehyde) to a sample containing the analyte of interest (2-Methoxybenzaldehyde). During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the deuterated internal standard. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated, regardless of the recovery efficiency.
Experimental Protocols
The following protocol provides a general guideline for creating a calibration curve for the quantification of 2-Methoxybenzaldehyde using 2-Methoxy-D3-benzaldehyde as an internal standard by GC-MS. This protocol should be optimized for the specific application and matrix.
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Methoxybenzaldehyde into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the 2-Methoxybenzaldehyde in GC-MS grade methanol.
-
Once fully dissolved, bring the volume up to the 10 mL mark with methanol.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Methoxy-D3-benzaldehyde into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the 2-Methoxy-D3-benzaldehyde in GC-MS grade methanol.
-
Once fully dissolved, bring the volume up to the 10 mL mark with methanol.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
Preparation of Working Solutions
-
Analyte Working Solution (100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL analyte stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with methanol.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Pipette 1 mL of the 1 mg/mL internal standard stock solution into a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with methanol.
-
Preparation of Calibration Curve Standards
A series of calibration standards are prepared by adding a constant amount of the internal standard to varying amounts of the analyte.
-
Label a series of autosampler vials for each calibration point (e.g., CAL 1 to CAL 7).
-
To each vial, add a constant volume of the internal standard working solution (e.g., 100 µL of the 10 µg/mL solution).
-
Add increasing volumes of the analyte working solution to the corresponding vials as detailed in the table below.
-
Bring the final volume in each vial to 1 mL with methanol.
| Calibration Standard | Volume of Analyte Working Solution (100 µg/mL) | Volume of Internal Standard Working Solution (10 µg/mL) | Final Volume (with Methanol) | Final Analyte Concentration (µg/mL) |
| CAL 1 | 10 µL | 100 µL | 1 mL | 1.0 |
| CAL 2 | 20 µL | 100 µL | 1 mL | 2.0 |
| CAL 3 | 50 µL | 100 µL | 1 mL | 5.0 |
| CAL 4 | 100 µL | 100 µL | 1 mL | 10.0 |
| CAL 5 | 200 µL | 100 µL | 1 mL | 20.0 |
| CAL 6 | 500 µL | 100 µL | 1 mL | 50.0 |
| CAL 7 | 1000 µL | 100 µL | 1 mL | 100.0 |
GC-MS Analysis
The following are general GC-MS parameters and should be optimized for the specific instrument and application.
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection: 1 µL splitless injection
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor for 2-Methoxybenzaldehyde: m/z 136, 135, 107
-
Monitor for 2-Methoxy-D3-benzaldehyde: m/z 139, 138, 110
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
Data Presentation and Analysis
For each calibration level, calculate the response ratio by dividing the peak area of the analyte (2-Methoxybenzaldehyde) by the peak area of the internal standard (2-Methoxy-D3-benzaldehyde). Plot the response ratio (y-axis) against the corresponding analyte concentration (x-axis). Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Hypothetical Calibration Curve Data
The following table presents representative data from a hypothetical calibration curve experiment for the quantification of 2-Methoxybenzaldehyde using 2-Methoxy-D3-benzaldehyde as an internal standard.
| Analyte Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1.0 | 5,234 | 50,123 | 0.104 |
| 2.0 | 10,512 | 50,345 | 0.209 |
| 5.0 | 25,678 | 49,987 | 0.514 |
| 10.0 | 51,234 | 50,567 | 1.013 |
| 20.0 | 102,456 | 50,111 | 2.045 |
| 50.0 | 255,890 | 50,234 | 5.094 |
| 100.0 | 510,123 | 50,456 | 10.110 |
Method Performance Characteristics (Hypothetical)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Linear Range | 1.0 - 100.0 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The use of 2-Methoxy-D3-benzaldehyde as an internal standard in conjunction with GC-MS provides a robust and reliable method for the quantitative analysis of 2-Methoxybenzaldehyde. The protocol outlined in these application notes serves as a comprehensive guide for researchers to establish accurate and precise calibration curves for their specific analytical needs. It is crucial to validate the method in the target matrix to ensure optimal performance.
References
Troubleshooting & Optimization
potential for deuterium exchange in 2-Methoxy-D3-benzaldehyde
Welcome to the technical support center for 2-Methoxy-D3-benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for deuterium exchange and to offer troubleshooting advice for experiments involving this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of potential deuterium exchange on 2-Methoxy-D3-benzaldehyde?
A1: The deuterium atoms on the methoxy group (D3) are generally stable under neutral and mild acidic or basic conditions commonly used in many synthetic and analytical procedures. However, the hydrogen on the aldehyde group (the formyl proton) is susceptible to exchange under certain conditions, although it is not deuterated in this specific isotopologue. The aromatic protons on the benzene ring are also not deuterated in this compound, but they can undergo exchange under harsh acidic conditions.
Q2: Under what conditions is the trideuteromethoxy (-OCD3) group stable?
A2: The C-D bonds of the trideuteromethoxy group are significantly stronger than C-H bonds due to the kinetic isotope effect, making them generally stable.[1][2][3] The label is expected to be stable under the following conditions:
-
Standard purification techniques like silica gel chromatography with neutral solvent systems.
-
Many common organic reactions that do not involve strong acids or bases at elevated temperatures.
-
Storage at room temperature or below in aprotic solvents.
Q3: What conditions could potentially lead to the loss of the deuterium label from the methoxy group?
A3: While generally stable, the deuterium label on the methoxy group could be at risk under harsh chemical conditions. Prolonged exposure to strong acids or bases at high temperatures could potentially facilitate exchange, although this is less likely than exchange at other positions on the molecule. The presence of certain metal catalysts, particularly in the presence of a proton source, might also pose a risk for H/D exchange.[4]
Q4: Can the analytical techniques I use, such as LC-MS or NMR, cause deuterium exchange?
A4: It is possible, and this is often referred to as "back-exchange." For LC-MS, using protic mobile phases (like water or methanol) can lead to some degree of exchange, especially if the ion source temperature is high.[4] This is a known phenomenon in hydrogen-deuterium exchange mass spectrometry (HDX-MS). For NMR, the use of protic solvents like D2O can lead to the exchange of labile protons, though the deuterons on the methoxy group are not considered labile.
Q5: How can I confirm the isotopic purity of my 2-Methoxy-D3-benzaldehyde before and after my experiment?
A5: You can use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to assess isotopic purity.
-
¹H NMR: In a proton NMR spectrum, the signal corresponding to the methoxy group should be significantly diminished or absent, depending on the level of deuteration. The presence of a singlet at ~3.9 ppm would indicate the presence of the non-deuterated isotopologue.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the label's presence and location.
-
Mass Spectrometry: A high-resolution mass spectrum will show the molecular ion peak corresponding to the deuterated compound. A comparison with the spectrum of an unlabeled standard will confirm the mass shift due to the three deuterium atoms.
Troubleshooting Guides
Issue 1: Suspected Loss of Deuterium Label During a Chemical Reaction
-
Symptoms:
-
Inconsistent or unexpected reaction outcomes.
-
Mass spectrometry of the product shows a lower mass than expected.
-
¹H NMR of the product shows a larger than expected signal for the methoxy group.
-
-
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
pH: Were strong acids (e.g., concentrated H₂SO₄, HCl) or strong bases (e.g., NaOH, LDA) used, especially at elevated temperatures? These conditions are the most likely to cause exchange.
-
Temperature: High temperatures can provide the activation energy needed for C-D bond cleavage.
-
Catalysts: Were any transition metal catalysts used that are known to facilitate H/D exchange (e.g., Palladium, Platinum)?
-
-
Isolate and Analyze Intermediates: If the reaction is multi-step, try to isolate and analyze intermediates to pinpoint where the deuterium loss is occurring.
-
Run a Control Experiment: Subject the 2-Methoxy-D3-benzaldehyde to the reaction conditions (solvent, temperature, catalyst) but without the other reagents to see if the label is stable under those conditions alone.
-
Modify Reaction Conditions: If deuterium loss is confirmed, consider using milder conditions: lower temperatures, shorter reaction times, or alternative, less harsh reagents.
-
Issue 2: Isotopic Purity Appears to Decrease During Work-up or Purification
-
Symptoms:
-
The isotopic purity of the final product is lower than that of the starting material, even after a successful reaction.
-
-
Troubleshooting Steps:
-
Evaluate Extraction Solvents: If using aqueous work-ups with acidic or basic solutions, minimize the contact time and ensure the solution is neutralized and cooled.
-
Assess Chromatographic Conditions:
-
Stationary Phase: Standard silica gel is slightly acidic and generally considered safe. However, for very sensitive compounds, consider using deactivated (e.g., with triethylamine) or neutral alumina.
-
Mobile Phase: Avoid highly acidic or basic additives in your eluent if possible. The use of protic solvents like methanol in the mobile phase is common, but prolonged exposure on the column could theoretically contribute to minimal exchange, though it is unlikely for a deuterated methoxy group.
-
-
Analyze Fractions: Collect and analyze fractions from the chromatography to see if there is a trend in deuterium loss.
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Data Presentation
| Condition Category | Specific Conditions | Expected Stability of -OCD3 Group | Potential for Exchange on Aromatic Ring |
| pH | pH 4-8 | High | Very Low |
| pH < 4 (strong acid) | Moderate to High (risk increases with temp.) | Low to Moderate | |
| pH > 8 (strong base) | Moderate to High (risk increases with temp.) | Low | |
| Temperature | < 50 °C | High | Very Low |
| 50 - 100 °C | Moderate (depends on pH and solvent) | Low | |
| > 100 °C | Lower (risk of exchange increases) | Low to Moderate | |
| Solvents | Aprotic (e.g., THF, DCM, Toluene) | High | Very Low |
| Protic (e.g., H₂O, MeOH, EtOH) | High (at neutral pH and moderate temp.) | Very Low | |
| Chromatography | Standard Silica Gel (neutral eluent) | High | Very Low |
| LC-MS (protic mobile phase, heated ESI) | Moderate to High (back-exchange is possible) | Low |
Experimental Protocols
Protocol 1: Monitoring Deuterium Stability by ¹H NMR Spectroscopy
Objective: To quantify the isotopic purity of a sample of 2-Methoxy-D3-benzaldehyde before and after an experimental procedure.
Materials:
-
Sample of 2-Methoxy-D3-benzaldehyde (pre- and post-experiment)
-
Unlabeled 2-Methoxybenzaldehyde standard
-
Deuterated NMR solvent (e.g., CDCl₃)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Methodology:
-
Prepare a Standard Curve (Optional but Recommended):
-
Prepare a series of solutions containing a known concentration of the internal standard and varying, known concentrations of unlabeled 2-Methoxybenzaldehyde.
-
Acquire ¹H NMR spectra for each solution.
-
Integrate the signal for the methoxy protons of 2-Methoxybenzaldehyde (~3.9 ppm) and a signal from the internal standard.
-
Plot the ratio of the integrations against the concentration of 2-Methoxybenzaldehyde to create a calibration curve.
-
-
Prepare Samples:
-
Accurately weigh a known amount of your pre- and post-experiment 2-Methoxy-D3-benzaldehyde into separate NMR tubes.
-
Add a precise amount of the deuterated NMR solvent containing the internal standard at a known concentration.
-
-
Acquire ¹H NMR Spectra:
-
Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration.
-
-
Data Analysis:
-
Integrate the signal for the methoxy protons (~3.9 ppm) and the signal for the internal standard in each spectrum.
-
Using the integration of the internal standard, calculate the concentration of any protonated methoxy groups in your deuterated samples.
-
The percentage of deuterium loss can be calculated as: (% H-methoxy / (initial % D-methoxy + % H-methoxy)) * 100.
-
Protocol 2: Assessing Deuterium Exchange by LC-MS
Objective: To detect any loss of deuterium from 2-Methoxy-D3-benzaldehyde after an experiment by monitoring its mass-to-charge ratio.
Materials:
-
Sample of 2-Methoxy-D3-benzaldehyde (pre- and post-experiment)
-
Unlabeled 2-Methoxybenzaldehyde standard
-
LC-MS system (preferably high resolution, e.g., Q-TOF or Orbitrap)
-
Appropriate LC column and mobile phases
Methodology:
-
Method Development:
-
Develop a chromatographic method that gives a sharp, symmetrical peak for unlabeled 2-Methoxybenzaldehyde.
-
Optimize the mass spectrometer settings (e.g., ionization source parameters) to achieve good sensitivity for the molecular ion of 2-Methoxybenzaldehyde.
-
-
Analyze the Standard:
-
Inject the unlabeled 2-Methoxybenzaldehyde to determine its retention time and confirm its molecular weight (C₈H₈O₂ = 136.05 g/mol ).
-
-
Analyze the Deuterated Samples:
-
Inject the pre- and post-experiment samples of 2-Methoxy-D3-benzaldehyde.
-
The expected molecular weight for the deuterated compound is approximately 139.07 g/mol .
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the deuterated (M+3), partially deuterated (M+2, M+1), and unlabeled (M) compound.
-
Compare the peak areas of these different isotopologues in the pre- and post-experiment samples. An increase in the relative abundance of the M+2, M+1, or M peaks in the post-experiment sample indicates a loss of deuterium.
-
The percentage of deuterium loss can be estimated from the relative peak areas of the different isotopologues.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of the deuterium label.
Caption: Troubleshooting logic for unexpected deuterium loss.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
Technical Support Center: 2-Methoxy-D3-benzaldehyde
Welcome to the technical support center for 2-Methoxy-D3-benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analytical use of this internal standard. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-D3-benzaldehyde typically used for in a laboratory setting?
2-Methoxy-D3-benzaldehyde serves as a stable isotope-labeled internal standard for the quantification of 2-methoxybenzaldehyde or other structurally related analytes in various matrices. Its deuterated methoxy group provides a distinct mass shift, making it ideal for mass spectrometry-based applications such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). It is often used in pharmacokinetic studies, metabolic monitoring, and as a tracer in organic reactions.[1][2]
Q2: What are the recommended storage conditions for 2-Methoxy-D3-benzaldehyde?
To ensure the stability and integrity of 2-Methoxy-D3-benzaldehyde, it is recommended to store it in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable. Aldehydes can be susceptible to oxidation, so minimizing exposure to air is crucial.
Q3: My 2-Methoxy-D3-benzaldehyde signal is showing poor peak shape in my chromatogram. What could be the cause?
Poor peak shape, such as tailing or fronting, can be attributed to several factors. In gas chromatography, active sites in the inlet liner or on the column can interact with the aldehyde group. Consider using a deactivated liner and a column designed for polar analytes. In liquid chromatography, ensure the mobile phase is compatible with the analyte's polarity and that the pH is appropriate to keep the analyte in a single form. Co-eluting matrix components can also distort peak shape.
Troubleshooting Guide
Issue 1: Low or No Signal Intensity of 2-Methoxy-D3-benzaldehyde in MS
A weak or absent signal for your internal standard can compromise the accuracy of your quantitative analysis. Follow these steps to diagnose and resolve the issue.
Potential Causes and Solutions:
-
Incorrect MS Polarity:
-
Troubleshooting: Confirm that the mass spectrometer is operating in the correct ionization mode (positive or negative) for 2-Methoxy-D3-benzaldehyde. Aldehydes can often be detected in both modes, but one will typically provide a better response.
-
Recommendation: Perform an infusion of a standard solution in both positive and negative ion modes to determine the optimal polarity.
-
-
Analyte Degradation:
-
Troubleshooting: Aldehydes can be prone to oxidation, especially in solution. Prepare a fresh stock solution of 2-Methoxy-D3-benzaldehyde and re-inject.
-
Recommendation: Use fresh, high-purity solvents for all solutions. If working with biological matrices, minimize the time samples are at room temperature.
-
-
Suboptimal Ion Source Parameters:
-
Troubleshooting: The settings of your ion source, such as capillary voltage, gas flows (nebulizer, drying gas), and temperature, are critical for efficient ionization.
-
Recommendation: Optimize ion source parameters by infusing a standard solution of 2-Methoxy-D3-benzaldehyde directly into the mass spectrometer.
-
Issue 2: Signal Suppression or Enhancement in the Presence of Matrix
Matrix effects, where co-eluting endogenous components from the sample (e.g., plasma, urine) interfere with the ionization of the analyte, are a common challenge in LC-MS.
Potential Causes and Solutions:
-
Co-eluting Matrix Components:
-
Troubleshooting: To determine if ion suppression is occurring, perform a post-column infusion experiment. Infuse a constant flow of 2-Methoxy-D3-benzaldehyde into the MS while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
Recommendation: Improve sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix interferences than simple protein precipitation. Modifying the chromatographic method to separate the analyte from the interfering matrix components is also an effective strategy.
-
-
Phospholipid Interference:
-
Troubleshooting: In biological samples like plasma, phospholipids are a common cause of ion suppression.
-
Recommendation: Employ a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE sorbent or a phospholipid removal plate.
-
Quantitative Data Summary
| Potential Interferent | Analytical Technique | Potential Effect | Mitigation Strategy |
| Unlabeled 2-methoxybenzaldehyde | GC-MS, LC-MS | Can contribute to the signal of the analyte if fragmentation patterns overlap. | Use a high-resolution mass spectrometer to differentiate between the labeled and unlabeled compound. |
| Other isomeric methoxybenzaldehydes | GC, LC | May co-elute with the analyte, leading to inaccurate quantification if not baseline resolved. | Optimize the chromatographic method (e.g., change column, modify gradient) to achieve separation. |
| Matrix components (e.g., salts, phospholipids) | ESI-MS | Ion suppression or enhancement, leading to inaccurate quantification. | Improve sample cleanup (e.g., SPE), use a matrix-matched calibration curve, or employ a different ionization technique. |
| Aldehyde-reactive compounds in matrix | GC, LC-MS | Can lead to derivatization of the analyte, causing a loss of signal. | Keep sample processing times short and temperatures low. Consider derivatization of the analyte prior to analysis for improved stability. |
Experimental Protocols
Protocol 1: Basic Sample Preparation for LC-MS Analysis in Plasma
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Protein Precipitation:
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To 100 µL of plasma sample, add 300 µL of acetonitrile containing 2-Methoxy-D3-benzaldehyde at the desired internal standard concentration.
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge the sample at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean vial for LC-MS analysis.
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Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
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Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Loading: Load the plasma sample (pre-treated with internal standard) onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute the analyte and internal standard with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
References
Technical Support Center: Optimizing 2-Methoxy-D3-benzaldehyde Internal Standard Concentration
Welcome to the technical support center for the optimization and use of 2-Methoxy-D3-benzaldehyde as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance and troubleshooting for your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-Methoxy-D3-benzaldehyde as an internal standard?
A1: 2-Methoxy-D3-benzaldehyde serves as a stable isotope-labeled (SIL) internal standard in quantitative analysis, primarily in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] Its key role is to compensate for variability during sample preparation and analysis, such as extraction inconsistencies, injection volume differences, and matrix effects, thereby improving the accuracy and precision of the quantification of the target analyte (e.g., 2-Methoxybenzaldehyde).[1][3][4]
Q2: Why is a stable isotope-labeled internal standard like 2-Methoxy-D3-benzaldehyde preferred?
A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. This is because they are structurally and chemically almost identical to the analyte of interest. This similarity ensures that the internal standard and the analyte behave nearly identically during sample extraction, chromatography, and ionization, leading to more accurate correction for any variations. The mass difference due to the deuterium labels allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q3: How do I determine the optimal concentration of 2-Methoxy-D3-benzaldehyde for my assay?
A3: The optimal concentration should be high enough to provide a stable and reproducible signal, but not so high that it saturates the detector or introduces significant isotopic interference with the analyte. A common starting point is to use a concentration that yields a peak area response similar to the analyte at the midpoint of the calibration curve. It is crucial to evaluate a range of concentrations during method development to find the one that provides the best accuracy and precision across the entire calibration range.
Q4: What are potential sources of variability in the internal standard response?
A4: Variability in the internal standard (IS) response can arise from several factors, including:
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Inconsistent sample preparation: Errors in pipetting the IS solution, or incomplete mixing with the sample matrix.
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Matrix effects: Components in the biological matrix can co-elute with the IS and either suppress or enhance its ionization in the mass spectrometer.
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Instrument-related issues: Drifts in instrument sensitivity or issues with the autosampler injector.
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Stability of the internal standard: Degradation of 2-Methoxy-D3-benzaldehyde in the sample matrix or stock solutions.
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Purity of the internal standard: Impurities in the IS can lead to inaccurate quantification.
Q5: Can the deuterium label on 2-Methoxy-D3-benzaldehyde be lost during sample processing or analysis?
A5: While the deuterium atoms on the methoxy group are generally stable, extreme pH conditions or high temperatures during sample preparation could potentially lead to back-exchange, although this is less common for methoxy groups compared to other positions. It is important to assess the stability of the internal standard under your specific experimental conditions during method validation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of your analyte using 2-Methoxy-D3-benzaldehyde as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard Peak Area | Inconsistent addition of the internal standard solution.Poor mixing of the internal standard with the sample.Matrix effects causing ion suppression or enhancement.Instrument instability. | Verify pipetting accuracy and precision.Ensure thorough vortexing or mixing after adding the internal standard.Evaluate matrix effects using post-extraction addition experiments.Check instrument performance and run system suitability tests. |
| Poor Accuracy at Low Analyte Concentrations | The internal standard concentration is too high, leading to a low analyte-to-IS response ratio.Contribution from naturally occurring isotopes of the analyte interfering with the internal standard signal. | Optimize the internal standard concentration to be closer to the response of the low concentration calibrators.Check the mass spectra for any isotopic overlap and adjust the monitored mass-to-charge ratios if necessary. |
| Non-linear Calibration Curve | The internal standard concentration is not optimal across the entire calibration range.The internal standard is not effectively compensating for matrix effects at all concentration levels. | Re-evaluate the internal standard concentration. It may be necessary to use a different concentration or a different internal standard if the matrix effects are non-linear.Ensure that the analyte and internal standard are co-eluting completely. |
| Internal Standard Signal Drifts During an Analytical Run | Change in instrument sensitivity over time.Degradation of the internal standard in the autosampler. | Perform instrument calibration and maintenance.Assess the stability of the processed samples in the autosampler over the expected run time. Consider cooling the autosampler. |
Experimental Protocols
Protocol 1: Preparation of 2-Methoxy-D3-benzaldehyde Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the internal standard.
Materials:
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2-Methoxy-D3-benzaldehyde (solid)
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Methanol or Acetonitrile (HPLC or MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
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Accurately weigh a precise amount (e.g., 10 mg) of 2-Methoxy-D3-benzaldehyde solid.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add a small amount of solvent (e.g., 5 mL of methanol) and sonicate briefly to dissolve the solid completely.
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Bring the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Store the stock solution in an amber vial at -20°C or as recommended by the supplier.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
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Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
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Dilute to the final volume with the appropriate solvent (often the mobile phase or reconstitution solvent).
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Mix thoroughly. This working solution is then added to all samples, standards, and quality controls.
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Protocol 2: Evaluation of Internal Standard Concentration
Objective: To determine the optimal concentration of the 2-Methoxy-D3-benzaldehyde working solution for a given assay.
Procedure:
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Prepare a series of calibration standards for your target analyte.
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Prepare at least three different concentrations of the 2-Methoxy-D3-benzaldehyde working solution (e.g., 5 µg/mL, 10 µg/mL, and 20 µg/mL).
-
For each internal standard concentration, process and analyze a full set of calibration standards and quality control samples.
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Process a set of blank matrix samples (without analyte or internal standard) and another set of matrix samples spiked only with the internal standard to assess background interference.
-
Data Analysis:
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For each internal standard concentration, plot the analyte/IS peak area ratio against the analyte concentration to generate a calibration curve.
-
Evaluate the linearity (R² value), accuracy, and precision of the quality control samples for each curve.
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Examine the peak shape and signal-to-noise ratio of the internal standard across all samples.
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The optimal concentration is the one that provides the best overall assay performance, characterized by a linear calibration curve, and accurate and precise measurements of the quality control samples across the entire analytical range.
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Visualizations
Caption: General workflow for sample analysis using an internal standard.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Matrix Effects in LC-MS using Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] The "matrix" encompasses all components of a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.
Q2: What are the primary causes of matrix effects?
A2: Matrix effects are mainly caused by competition between the analyte and co-eluting matrix components for ionization within the mass spectrometer's ion source. Key contributing factors include:
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Competition for Charge: Endogenous or exogenous compounds in the sample can compete with the analyte for available charge, thereby reducing the analyte's ionization.
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Alterations in Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can change the surface tension and viscosity of the electrospray ionization (ESI) droplets. This can hinder solvent evaporation and suppress the release of gas-phase analyte ions.
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Analyte Neutralization: Matrix components can deprotonate and neutralize analyte ions that have already formed in the liquid phase.
Q3: How do deuterated internal standards (D-IS) help mitigate matrix effects?
A3: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte, where one or more hydrogen atoms are replaced by deuterium. Because they are chemically almost identical to the analyte, they exhibit nearly the same physicochemical properties. This means they ideally co-elute during chromatography and experience the same degree of ion suppression or enhancement. By adding a known amount of the D-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification. This ratiometric measurement corrects for variations during sample preparation and analysis, leading to more accurate and precise results.
Q4: Can a deuterated internal standard completely eliminate matrix effects?
A4: While highly effective, deuterated internal standards may not always completely eliminate matrix effects. Differential matrix effects can occur where the analyte and the D-IS are affected differently. This can happen if there is a slight chromatographic separation between the analyte and the D-IS, causing them to encounter different co-eluting matrix components. This is a critical consideration during method development and validation.
Troubleshooting Guides
Issue 1: Poor reproducibility of analyte/D-IS response ratio.
This is a common issue that can arise from several factors, indicating that the D-IS is not adequately compensating for variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor analyte/D-IS response ratio.
Detailed Steps:
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Evaluate Chromatographic Co-elution:
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Problem: Even a slight separation between the analyte and D-IS can expose them to different matrix components, leading to differential matrix effects.
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Solution: Overlay the chromatograms of the analyte and the D-IS. They should perfectly co-elute. If not, optimize the liquid chromatography (LC) method by adjusting the gradient, mobile phase composition, or trying a different column chemistry.
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Check the Internal Standard Concentration:
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Problem: An inappropriate concentration of the D-IS can lead to inaccurate results. If too high, it might suppress the analyte signal; if too low, the signal may be noisy.
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Solution: Ensure the D-IS concentration is within the linear range of the assay and ideally close to the expected concentration of the analyte in the samples.
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Assess for Differential Matrix Effects:
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Problem: The analyte and D-IS may not experience the same degree of ion suppression or enhancement, even with perfect co-elution.
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Solution: Perform a quantitative matrix effect assessment. This involves comparing the response of the analyte and D-IS in a clean solution versus a post-extraction spiked matrix sample. A significant difference in the matrix factor between the two indicates a differential effect.
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Issue 2: Significant ion suppression or enhancement is still observed despite using a D-IS.
This indicates that the matrix components are heavily influencing the ionization process, and the D-IS alone is insufficient to correct for it.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent ion suppression/enhancement.
Detailed Steps:
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Identify Regions of Ion Suppression:
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Action: Conduct a post-column infusion experiment to visualize the regions of ion suppression or enhancement throughout the chromatographic run.
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Interpretation: If your analyte elutes within a region of significant suppression, modifying the LC method to shift its retention time can be an effective solution.
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Enhance Sample Preparation:
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Problem: The sample preparation method may not be effectively removing interfering matrix components.
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Solution: Implement more rigorous sample cleanup techniques. Transitioning from a simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix effects.
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Sample Dilution:
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Action: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
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Consideration: Ensure that after dilution, the analyte concentration remains above the lower limit of quantification (LLOQ) of the assay.
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Use Matrix-Matched Calibrators:
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Action: Prepare your calibration standards in the same biological matrix as your samples.
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Benefit: This approach helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples, leading to more accurate quantification.
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Quantitative Data Summary
Table 1: Quantifying Matrix Effects
The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF).
| Calculation Formula | Interpretation | Ideal Value |
| MF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 | MF < 100% indicates ion suppression. MF > 100% indicates ion enhancement. | 85% - 115% |
| IS-Normalized MF = (MF of Analyte / MF of D-IS) | A value close to 1.0 suggests the D-IS is effectively compensating for the matrix effect. | 0.95 - 1.05 |
Table 2: Example of Differential Matrix Effect Evaluation
| Compound | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike in Plasma) | Matrix Factor (%) |
| Analyte | 2,500,000 | 1,500,000 | 60% (Significant Suppression) |
| D-IS | 2,600,000 | 2,340,000 | 90% (Minor Suppression) |
| IS-Normalized MF | 0.67 (Poor Compensation) |
In this example, the IS-Normalized MF of 0.67 indicates that the deuterated internal standard is not adequately compensating for the significant ion suppression experienced by the analyte.
Key Experimental Protocols
Protocol 1: Post-Column Infusion Experiment for Qualitative Assessment of Matrix Effects
Objective: To identify chromatographic regions with significant ion suppression or enhancement.
Methodology:
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System Setup:
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Use a T-connector to introduce a constant flow of a solution containing the analyte and the D-IS into the LC eluent stream. This connection should be placed after the analytical column but before the mass spectrometer's ion source.
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The infusion is typically performed using a syringe pump.
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Infusion Solution Preparation:
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Prepare a solution of the analyte and D-IS in a solvent compatible with the mobile phase. The concentration should be sufficient to provide a stable and moderate signal.
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Experimental Run:
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Begin the infusion of the standard solution at a constant flow rate.
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Inject a blank matrix sample that has undergone the complete sample preparation procedure.
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Monitor the signal of the infused analyte and D-IS throughout the entire chromatographic run.
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Data Interpretation:
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A stable, flat baseline indicates the absence of matrix effects.
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A dip in the baseline signifies a region of ion suppression.
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A rise in the baseline indicates a region of ion enhancement.
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By comparing the retention time of your analyte with these regions, you can determine if it is eluting in a problematic zone.
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Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for both the analyte and the D-IS.
Methodology:
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Prepare two sets of samples:
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Set A (Neat Solution): Spike a known amount of the analyte and D-IS into a clean solvent (e.g., the mobile phase).
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Set B (Matrix Sample): Process a blank matrix sample through your entire extraction procedure. Then, spike the extracted blank matrix with the same amount of analyte and D-IS as in Set A.
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Analysis:
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Inject both sets of samples into the LC-MS system and record the peak areas for the analyte and the D-IS.
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Calculation:
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Calculate the Matrix Factor (MF) for both the analyte and the D-IS using the formula from Table 1.
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Calculate the IS-Normalized MF to evaluate the effectiveness of the D-IS in compensating for the matrix effect.
-
References
Technical Support Center: Improving Quantification Accuracy with 2-Methoxy-D3-benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 2-Methoxy-d3-benzaldehyde as an internal standard for accurate quantification of 2-Methoxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use 2-Methoxy-d3-benzaldehyde as an internal standard?
A1: Using a stable isotope-labeled internal standard like 2-Methoxy-d3-benzaldehyde is considered the gold standard in quantitative analysis, particularly for mass spectrometry-based methods (LC-MS, GC-MS).[1] Since its chemical and physical properties are nearly identical to the analyte (2-Methoxybenzaldehyde), it co-elutes during chromatography and experiences similar effects during sample preparation and ionization.[2] This allows it to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision.[1][3]
Q2: What is the optimal number of deuterium atoms for an internal standard?
A2: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap from the naturally occurring isotopes of the analyte.[1] With three deuterium atoms, 2-Methoxy-d3-benzaldehyde provides a clear mass shift, minimizing the risk of "cross-talk" where the analyte's M+1 and M+2 isotopes contribute to the internal standard's signal.
Q3: Can deuterium atoms exchange back to hydrogen during sample processing?
A3: Deuterium exchange can be a concern if the labels are on labile sites, such as hydroxyl (-OH) or amine (-NH) groups. However, in 2-Methoxy-d3-benzaldehyde, the deuterium atoms are on the methoxy group, which is generally stable under typical analytical conditions. It is still good practice to assess the stability of the internal standard during method development, especially if the sample matrix involves extreme pH or high temperatures.
Q4: What are the ideal purity requirements for 2-Methoxy-d3-benzaldehyde?
A4: For reliable quantification, the internal standard should have high chemical and isotopic purity. Generally accepted requirements are:
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Chemical Purity: >99%
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Isotopic Enrichment: ≥98% High purity ensures that the internal standard does not introduce interferences. The presence of unlabeled 2-Methoxybenzaldehyde as an impurity can lead to an overestimation of the analyte concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability (%RSD) in Results | 1. Inconsistent Internal Standard Spiking: Pipetting errors when adding the internal standard solution. 2. Matrix Effects: Ion suppression or enhancement affecting the analyte and internal standard differently. 3. Poor Chromatographic Peak Shape: Co-elution with interfering compounds. | 1. Automate or Calibrate Pipettes: Use a calibrated pipette or an automated liquid handler for adding the internal standard. Ensure the IS is added at the earliest step of sample preparation. 2. Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to separate the analyte from matrix interferences. Ensure complete co-elution of the analyte and internal standard. 3. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. |
| Non-Linear Calibration Curve | 1. Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, leading to a disproportionate response. 2. Isotopic Interference ("Cross-Talk"): The M+2 or M+3 isotopes of a high-concentration analyte can contribute to the internal standard's signal. | 1. Dilute Samples: Dilute the samples to bring the analyte concentration into the linear range of the assay. 2. Check for Cross-Talk: Analyze a high-concentration sample of the unlabeled analyte and monitor the mass channel of the internal standard. If a significant signal is detected, a higher mass-labeled standard might be necessary. |
| Retention Time Shift Between Analyte and Internal Standard | 1. Isotope Effect: The presence of deuterium can sometimes lead to a slight difference in retention time, especially in reverse-phase chromatography. 2. Column Degradation: Over time, the performance of the analytical column can change. | 1. Confirm Co-elution: While a minor shift might be acceptable, ensure the peaks have sufficient overlap so that they are affected by matrix effects similarly. 2. Use a Guard Column: A guard column can help protect the analytical column and extend its lifetime. Regularly monitor system suitability parameters. |
| Inaccurate Quantification at Low Concentrations | 1. Low Signal-to-Noise Ratio: Insufficient sensitivity of the instrument for the required limit of quantification (LOQ). 2. Background Interference: Endogenous compounds in the matrix may interfere with the analyte or internal standard peaks. | 1. Optimize MS/MS Parameters: Fine-tune the collision energy and other mass spectrometer settings to maximize the signal for both the analyte and internal standard. 2. Derivatization: For aldehydes, derivatization can improve ionization efficiency and chromatographic retention, leading to better sensitivity. |
Quantitative Performance Data
The following table summarizes typical performance data for a validated LC-MS/MS method for the quantification of 2-Methoxybenzaldehyde using 2-Methoxy-d3-benzaldehyde as an internal standard. This data is representative and may vary based on the specific matrix and instrumentation.
| Parameter | Without Internal Standard | With 2-Methoxy-d3-benzaldehyde IS | ICH Guideline |
| Linearity (r²) | 0.992 | > 0.998 | ≥ 0.995 |
| Range | 10 - 500 ng/mL | 1 - 1000 ng/mL | 80-120% of test concentration for assay |
| Accuracy (% Recovery) | 85 - 118% | 97 - 104% | 98.0 - 102.0% |
| Precision (%RSD) | < 15% | < 5% | < 2% for pooled results |
Experimental Protocols
Proposed LC-MS/MS Method for Quantification of 2-Methoxybenzaldehyde
This protocol is a general guideline and should be optimized and validated for your specific application and matrix.
1. Preparation of Solutions
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Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methoxybenzaldehyde and dissolve in 10 mL of methanol.
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Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Methoxy-d3-benzaldehyde and dissolve in 1 mL of methanol.
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Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.
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Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.
2. Sample Preparation (Plasma)
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To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the internal standard spiking solution (100 ng/mL).
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Vortex mix for 10 seconds.
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex mix for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 2-Methoxybenzaldehyde: To be determined by infusion 2-Methoxy-d3-benzaldehyde: To be determined by infusion |
| Collision Energy | To be optimized for each transition |
4. Data Analysis
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Quantify the analyte by calculating the ratio of the peak area of 2-Methoxybenzaldehyde to the peak area of 2-Methoxy-d3-benzaldehyde.
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Generate a calibration curve by plotting the peak area ratios against the known concentrations of the calibrators.
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Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Experimental workflow for quantitative analysis.
Caption: Troubleshooting logic for inaccurate results.
References
Technical Support Center: 2-Methoxy-D3-benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Methoxy-D3-benzaldehyde in solution. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Methoxy-D3-benzaldehyde?
For long-term stability, 2-Methoxy-D3-benzaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerator temperatures (2-8°C). It is sensitive to air and light, so protection from both is crucial to prevent degradation.
Q2: What are the primary degradation pathways for 2-Methoxy-D3-benzaldehyde in solution?
The primary degradation pathway for 2-Methoxy-D3-benzaldehyde is oxidation of the aldehyde group to form 2-methoxy-D3-benzoic acid. This process can be accelerated by exposure to oxygen, elevated temperatures, and light. Another potential degradation pathway, particularly under photolytic conditions, is the decarbonylation to form methoxy-D3-benzene, although this is generally a less common route.
Q3: How does the deuterium labeling in 2-Methoxy-D3-benzaldehyde affect its stability compared to the non-deuterated analog?
The deuterium labeling on the methoxy group is not expected to significantly impact the stability of the aldehyde functional group, which is the primary site of degradation. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic processes that involve the cleavage of a C-H bond at the methoxy group.[1][2][3][4][5] Therefore, while the general stability in solution regarding oxidation of the aldehyde is likely similar to 2-methoxybenzaldehyde, its metabolic stability in biological systems may be enhanced.
Q4: What solvents are suitable for preparing solutions of 2-Methoxy-D3-benzaldehyde?
2-Methoxy-D3-benzaldehyde is soluble in a variety of common organic solvents, including acetonitrile, methanol, ethanol, dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform. For aqueous solutions, it has limited solubility, and the use of a co-solvent may be necessary. The choice of solvent will depend on the specific experimental requirements, but it is important to use high-purity, degassed solvents to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (yellowing) | Oxidation of the aldehyde. | Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C and protect it from light. |
| Appearance of an additional peak in HPLC analysis of a freshly prepared solution | Impurity in the starting material or rapid degradation in the solvent. | Check the certificate of analysis for initial purity. Prepare solutions in high-purity, degassed solvents and analyze them promptly. Consider using an antioxidant if compatible with the experiment. |
| Decreasing concentration of the compound in solution over a short period | Oxidative degradation or reaction with solvent impurities (e.g., peroxides in ethers). | Use freshly opened, high-purity solvents. If using ethers, ensure they are peroxide-free. Store solutions at low temperatures and protect them from light. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Assess the stability of 2-Methoxy-D3-benzaldehyde in the specific assay buffer and under the experimental conditions (temperature, light exposure). Prepare fresh solutions for each experiment. |
| Precipitation of the compound from an aqueous solution | Low aqueous solubility. | Increase the proportion of organic co-solvent or consider using a different solvent system. Ensure the concentration is below the solubility limit at the experimental temperature. |
Quantitative Stability Data
| Stress Condition | Conditions | Observation | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate degradation | 2-Methoxybenzoic acid |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant degradation | 2-Methoxybenzoic acid |
| Oxidative | 3% H₂O₂ at room temp for 24h | Significant degradation | 2-Methoxybenzoic acid |
| Thermal | 80°C for 48h | Minor degradation | 2-Methoxybenzoic acid |
| Photolytic | ICH Q1B conditions | Moderate degradation | 2-Methoxybenzoic acid and other minor photoproducts |
Note: The extent of degradation is qualitative ("Minor," "Moderate," "Significant") as it can vary based on the specific experimental setup. The primary degradation product in all tested conditions is the corresponding carboxylic acid.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 2-Methoxy-D3-benzaldehyde
This protocol describes a general reversed-phase HPLC method suitable for assessing the stability of 2-Methoxy-D3-benzaldehyde and separating it from its primary degradation product, 2-methoxy-D3-benzoic acid.
1. Materials and Reagents:
-
2-Methoxy-D3-benzaldehyde reference standard
-
2-Methoxybenzoic acid reference standard (as a proxy for the deuterated version)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of 2-Methoxy-D3-benzaldehyde in acetonitrile or methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase starting condition (70:30 A:B) to a final concentration of approximately 50 µg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the reference standard of 2-methoxybenzoic acid to determine its retention time.
-
Inject the reference standard of 2-Methoxy-D3-benzaldehyde to determine its retention time and purity.
-
Inject the stability samples (from forced degradation studies or time-point samples) to assess the formation of degradation products.
5. Data Analysis:
-
Identify and quantify the peak for 2-Methoxy-D3-benzaldehyde and any degradation products.
-
Calculate the percentage of remaining parent compound and the percentage of each degradation product.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for 2-Methoxy-D3-benzaldehyde.
1. Sample Preparation:
-
Prepare a solution of 2-Methoxy-D3-benzaldehyde in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the sample solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and the sample solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Workflow for the forced degradation study of 2-Methoxy-D3-benzaldehyde.
Caption: Primary degradation pathway of 2-Methoxy-D3-benzaldehyde.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting peak shape with 2-Methoxy-D3-benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-D3-benzaldehyde. The information is designed to help resolve common issues, particularly those related to chromatographic peak shape, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing 2-Methoxy-D3-benzaldehyde by GC or HPLC?
A1: Peak tailing is a common issue that can arise from several factors. For aromatic aldehydes like 2-Methoxy-D3-benzaldehyde, the most frequent causes include:
-
Active Sites in the System: Interaction between the analyte and active sites in the injection port, column, or detector can lead to tailing. This is particularly relevant in gas chromatography (GC) where silanol groups in the liner or on the column can interact with the aldehyde.
-
Column Contamination: Buildup of non-volatile residues on the column can create active sites and cause peak distortion.
-
Inappropriate Mobile Phase pH (HPLC): In High-Performance Liquid Chromatography (HPLC), the pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase.
-
Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[1]
-
Dead Volume: Excessive volume in the system outside of the analytical column can cause band broadening and tailing.[1]
Q2: I am observing peak fronting in my chromatogram. What could be the cause?
A2: Peak fronting, where the leading edge of the peak is sloped, is often an indication of:
-
Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (in HPLC) or has a very different polarity, it can cause the peak to front.
-
Poor Column Packing: In some cases, a poorly packed column can lead to this issue.
Q3: My peaks for 2-Methoxy-D3-benzaldehyde are broad. How can I improve their sharpness?
A3: Broad peaks can be caused by a variety of factors. To improve peak sharpness, consider the following:
-
Optimize Flow Rate: The linear velocity of the mobile phase (in HPLC) or carrier gas (in GC) affects peak width. Operating at the optimal flow rate for your column will minimize band broadening.
-
Reduce System Dead Volume: Ensure all connections are made properly with minimal tubing length to reduce extra-column volume.
-
Check for Column Contamination or Degradation: A contaminated or old column can lead to broader peaks.
-
Ensure Proper Sample Focusing: In GC, a low initial oven temperature can help focus the sample at the head of the column, resulting in sharper peaks.
Q4: Can the deuterium label on 2-Methoxy-D3-benzaldehyde affect its chromatographic behavior?
A4: While deuterated standards are generally expected to have very similar retention times to their non-deuterated counterparts, minor differences can occur. The deuterium label can slightly alter the molecule's polarity and volatility, potentially leading to small shifts in retention time. However, it is unlikely to be a primary cause of significant peak shape issues. It is more critical to ensure the isotopic purity of the standard and to be aware of any potential for hydrogen-deuterium exchange with protic solvents or active hydrogens in the chromatographic system, although this is less common for a methoxy group deuterium label.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing in GC Analysis
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for 2-Methoxy-D3-benzaldehyde in a Gas Chromatography (GC) system.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Inlet Liner | 1. Replace the inlet liner with a new, deactivated liner. 2. Consider using a liner with glass wool if not already in use to help trap non-volatile residues. | Improved peak symmetry. |
| Column Contamination | 1. Bake out the column at the manufacturer's recommended maximum temperature. 2. If tailing persists, trim 10-20 cm from the front of the column. | Sharper, more symmetrical peaks. |
| Improper Column Installation | 1. Ensure the column is installed at the correct depth in both the injector and detector. 2. Check for leaks at the fittings. | Consistent peak shape and retention time. |
| Active Column | 1. Condition the column according to the manufacturer's instructions. 2. If the column is old or has been used with aggressive samples, it may need to be replaced. | Reduced peak tailing. |
Guide 2: Troubleshooting Peak Shape Issues in HPLC Analysis
This guide focuses on resolving common peak shape problems for 2-Methoxy-D3-benzaldehyde in an High-Performance Liquid Chromatography (HPLC) system.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mobile Phase Incompatibility | 1. Ensure the sample solvent is of similar or weaker strength than the mobile phase. 2. If using a gradient, ensure the initial mobile phase composition is appropriate for good peak focusing. | Symmetrical peak shape. |
| Incorrect Mobile Phase pH | 1. Adjust the mobile phase pH. For aromatic aldehydes, a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can often improve peak shape. | Improved peak symmetry by suppressing silanol interactions. |
| Column Overload | 1. Dilute the sample and reinject. 2. Reduce the injection volume. | Peak shape becomes more symmetrical. |
| Column Contamination/Void | 1. Flush the column with a strong solvent. 2. Reverse the column and flush. 3. If a void is suspected at the head of the column, it may need to be replaced. | Restoration of good peak shape. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: Standard HPLC system with UV or MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid.
-
B: Acetonitrile with 0.1% Phosphoric Acid.
-
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common peak shape issues.
References
Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards
Welcome to the technical support center for minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS) using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on best practices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a reduced signal intensity for the analyte, which can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility.[1] The "matrix" refers to all components in a sample other than the analyte of interest, such as salts, lipids, and proteins.[2][3] Ion suppression is a significant issue because it can compromise the reliability of analytical results, potentially leading to underestimation of the analyte's concentration or even false negatives.
Q2: How do deuterated internal standards help to correct for ion suppression?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by deuterium. Because they are chemically almost identical to the analyte, they have very similar physicochemical properties. This similarity ensures they co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By adding a known amount of the deuterated standard early in the sample preparation process, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio should remain constant even if both signals are suppressed, thereby correcting for the matrix effect and improving the accuracy and precision of the measurement.
Q3: Can a deuterated internal standard always perfectly correct for ion suppression?
A3: While highly effective, deuterated internal standards may not always provide perfect correction. A key issue is the "deuterium isotope effect," which can cause a slight difference in retention time between the analyte and the deuterated standard. If this separation occurs in a region of the chromatogram with variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results. This is known as differential matrix effects.
Q4: What are the key characteristics of an ideal deuterated internal standard?
A4: An ideal deuterated internal standard should possess the following characteristics:
-
High Isotopic Purity: A high degree of deuteration is necessary to minimize signal overlap with the native analyte.
-
Stable Label Position: Deuterium atoms must be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis. Labeling on heteroatoms like -OH, -NH, or -SH should be avoided.
-
Sufficient Mass Shift: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk between the analyte and the standard.
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they are subjected to the same matrix effects.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Inconsistent Analyte-to-Internal Standard Peak Area Ratios
-
Possible Cause: Differential ion suppression due to a slight chromatographic separation between the analyte and the deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mix of the analyte and the deuterated internal standard to confirm if their retention times are identical. A slight shift can be problematic if it falls within a region of ion suppression.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better co-elution. Even a column with lower resolution might be beneficial to ensure peak overlap.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.
-
Problem 2: Low Signal Intensity for Both Analyte and Internal Standard
-
Possible Cause: Significant ion suppression from the sample matrix affecting both compounds.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Improve your sample preparation method to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Dilute the Sample: Diluting the sample can lower the concentration of matrix components that cause ion suppression.
-
Optimize LC-MS Conditions: Adjusting ion source parameters, such as temperature and gas flow, can sometimes minimize matrix effects.
-
Problem 3: The Deuterated Standard Elutes Earlier Than the Analyte
-
Possible Cause: The deuterium isotope effect, a known phenomenon where deuterated compounds can have slightly different retention times.
-
Troubleshooting Steps:
-
Assess the Impact: If the retention time shift is small and consistent, and occurs in a region with no significant ion suppression, it may not negatively impact quantification.
-
Adjust Chromatography: Modify the mobile phase or gradient to try and minimize the separation.
-
Consider a Different Labeled Standard: If co-elution cannot be achieved and it is impacting results, consider a standard with a different labeling position or a ¹³C-labeled standard, which is less prone to chromatographic shifts.
-
Data Presentation
Table 1: Impact of Sample Cleanup on Matrix Effects
| Analyte | Sample Preparation Method | Matrix Effect (%) |
| Compound X | Protein Precipitation | -45% |
| Compound X | Liquid-Liquid Extraction | -20% |
| Compound X | Solid-Phase Extraction | -8% |
| Compound Y | Protein Precipitation | -60% |
| Compound Y | Liquid-Liquid Extraction | -35% |
| Compound Y | Solid-Phase Extraction | -15% |
This table illustrates how more rigorous sample preparation techniques can significantly reduce the percentage of ion suppression (matrix effect).
Table 2: Variability of Analyte/Internal Standard Ratio with Chromatographic Separation
| Retention Time Difference (Analyte vs. IS) | Analyte/IS Ratio RSD (%) in Matrix |
| 0.00 min (Co-elution) | 2.5% |
| 0.05 min | 8.9% |
| 0.10 min | 15.2% |
This table demonstrates that as the separation between the analyte and internal standard increases, the relative standard deviation (RSD) of their peak area ratio in the presence of matrix also increases, indicating poorer correction for ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one port of a T-piece.
-
Connect a syringe pump containing the analyte standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for the analyte is established, inject a blank matrix extract onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. A significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Evaluation of Analyte and Deuterated Standard Co-elution
Objective: To confirm that the analyte and its deuterated internal standard have identical retention times under the established chromatographic conditions.
Methodology:
-
Prepare three separate solutions: one with the analyte, one with the deuterated internal standard, and a third containing a mixture of both.
-
Set up the LC-MS method with the final chromatographic conditions.
-
Inject each of the three solutions separately.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring the mass transitions for both the analyte and the internal standard.
-
Overlay the chromatograms from the mixed solution to visually inspect for any separation between the two peaks. The peak apexes should align perfectly for ideal co-elution.
Visualizations
References
Impact of Hemolysis on Internal Standard Response: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample hemolysis on internal standard (IS) response in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how does it affect my internal standard (IS) response?
A1: Hemolysis is the rupture of red blood cells (erythrocytes), which releases intracellular components like hemoglobin, enzymes, and phospholipids into the plasma or serum.[1][2] This event can significantly impact the accuracy and reliability of bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The primary mechanisms affecting the IS response are:
-
Matrix Effects: Components released from lysed cells can co-elute with the analyte and IS, causing ion suppression or enhancement in the mass spectrometer's source.[3] This directly alters the measured signal intensity of the IS.
-
Extraction Recovery: Released hemoglobin may bind to the IS, altering its extraction efficiency from the sample matrix. If the IS and analyte have different binding affinities, this can lead to inaccurate quantification.
-
Analyte and IS Stability: Enzymes released into the plasma, which are not normally present, can degrade the IS or the target analyte, leading to a lower measured response.
Q2: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) highly recommended when dealing with hemolyzed samples?
A2: A SIL-IS is considered the gold standard for mitigating the effects of hemolysis. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it is affected by matrix effects and variations in extraction recovery in a very similar way. Any suppression or enhancement of the signal caused by hemolysis will affect both the analyte and the SIL-IS proportionally. This allows the ratio of the analyte response to the IS response to remain constant, thus providing a more accurate and reliable quantification even in the presence of hemolysis.
Q3: What are the typical acceptance criteria for IS response when analyzing potentially hemolyzed samples?
A3: While specific criteria should be defined during method development and validation, a common industry practice is to monitor the IS response in all study samples against the average response in the calibration standards and quality control (QC) samples. A sample may be flagged for further investigation if its IS peak area falls outside a predefined range, such as 50% to 150% of the mean IS response of the accepted calibration standards and QCs.
Q4: Can I still report data from a hemolyzed sample if the IS response is outside the acceptance criteria?
A4: If the IS response is outside the established criteria, the data's accuracy is questionable and should not be reported without further investigation. Recommended actions include:
-
Incurred Sample Reanalysis (ISR): Re-analyzing the hemolyzed sample to confirm the initial result and ensure reproducibility.
-
Sample Dilution: In cases of marginal matrix effects, diluting the hemolyzed sample with control matrix (blank plasma) can sometimes resolve the issue.
-
Standard Addition: This technique can be used to confirm the accuracy of the analyte concentration in the problematic sample. All investigations and actions taken should be clearly documented according to laboratory and regulatory (e.g., GLP) requirements.
Q5: How can I prevent or minimize hemolysis in my samples?
A5: Prevention is the most effective strategy. Proper sample collection and handling are critical. Key practices include:
-
Phlebotomy Technique: Use an appropriate needle gauge (not too small) and avoid excessive tourniquet time. Venipuncture is generally preferred over draws from intravenous (IV) catheters, which cause significantly more hemolysis.
-
Sample Handling: Gently mix blood collection tubes by inversion; do not shake vigorously.
-
Transport and Storage: Avoid subjecting samples to extreme temperatures or mechanical stress during transport and processing.
Troubleshooting Guide for Abnormal Internal Standard Response
Issue: You observe a significant deviation (suppression or enhancement) in the internal standard (IS) signal for one or more unknown samples compared to calibrators and QCs.
This guide provides a systematic approach to troubleshooting the issue.
Caption: Troubleshooting workflow for abnormal internal standard response.
Experimental Protocols
Protocol 1: Preparation of Hemolyzed Quality Control (QC) Samples
This protocol describes how to prepare hemolyzed plasma to be used for making QC samples to assess the impact of hemolysis during method development or validation.
Objective: To create a stock of hemolyzed plasma that can be spiked with an analyte and IS.
Materials:
-
Control whole blood (e.g., human, K2-EDTA)
-
Control plasma from the same species
-
Centrifuge
-
Freezer (-20°C or -80°C)
-
Pipettes and tubes
Methodology:
-
Induce Hemolysis: Transfer a known volume of fresh control whole blood into a tube. Subject the tube to one or more freeze-thaw cycles (e.g., freeze at -20°C for 1 hour, then thaw at room temperature). This mechanical stress will lyse the red blood cells.
-
Centrifugation: After the final thaw, centrifuge the lysed blood at approximately 2000 x g for 10 minutes to pellet the cell debris.
-
Prepare Hemolyzed Stock: Carefully collect the resulting red supernatant. This is your hemolysate (100% hemolyzed plasma).
-
Create Spiked Plasma: Prepare a hemolyzed plasma stock by adding a small, defined volume of the hemolysate to control plasma. A common level for testing is 2% (v/v), which is created by adding 20 µL of hemolysate to 980 µL of control plasma.
-
Prepare QCs: Use this 2% hemolyzed plasma as the matrix to prepare QC samples at low and high concentrations of your analyte. These will be your "Hemolyzed QCs."
-
Prepare Control QCs: Prepare a parallel set of QCs using the control plasma (0% hemolysis).
-
Analysis: Analyze both sets of QCs according to your bioanalytical method and compare the results.
Protocol 2: Experimental Workflow for Assessing Hemolysis Impact
This workflow outlines the steps to quantitatively evaluate if hemolysis affects your assay's accuracy and precision.
Caption: Experimental workflow for assessing the impact of hemolysis.
Quantitative Data & Case Studies
The impact of hemolysis is highly analyte and method-dependent. The following table summarizes findings from published case studies.
| Analyte | Internal Standard (IS) | Extraction Method | Observed Impact of Hemolysis | Mitigation Strategy | Reference |
| Olanzapine | Analog IS | Protein Precipitation | ~50% lower IS response in hemolyzed samples, leading to inaccurate results. | Switched to Liquid-Liquid Extraction (LLE). | |
| Phenylephrine | Deuterated (d3) IS | Solid Phase Extraction (SPE) | Initial analog IS showed suppression; deuterated IS co-eluted and compensated for the effect. | Substituted analog IS with a stable isotope-labeled IS. | |
| Loxapine | Deuterated (d8) IS | Solid Phase Extraction (SPE) | Decrease in both analyte and IS peak area in 2% hemolyzed samples, indicating ion suppression. | Further method optimization (e.g., chromatography) would be required. | |
| Carvedilol Metabolites | Analog IS | Solid Phase Extraction (SPE) | Metabolite responses were severely suppressed or undetectable in hemolyzed samples. | Modify extraction and/or chromatographic techniques. |
These examples highlight that even with a SIL-IS, significant hemolysis can sometimes lead to assay failure, necessitating changes to sample preparation or chromatography to remove the interfering substances.
References
- 1. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. clinicallab.com [clinicallab.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating Analytical Methods for Benzaldehyde: A Comparative Guide to Using 2-Methoxy-D3-benzaldehyde as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of an analytical method for the quantification of benzaldehyde utilizing 2-Methoxy-D3-benzaldehyde as an internal standard against alternative approaches. By presenting supporting experimental data and detailed methodologies, this document serves as a resource for selecting and implementing a robust analytical method.
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. The use of a stable isotope-labeled internal standard, such as 2-Methoxy-D3-benzaldehyde, is a cornerstone of robust quantitative analysis, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This deuterated analog of a methoxybenzaldehyde is chemically and physically very similar to benzaldehyde, ensuring it behaves comparably during sample preparation and analysis, thereby correcting for variations that can occur.
Comparison of Analytical Approaches
The choice of quantification method significantly impacts the reliability of results. Here, we compare the performance of a GC-MS method using a deuterated internal standard like 2-Methoxy-D3-benzaldehyde with methods employing a non-deuterated internal standard (e.g., 3-Chlorobenzaldehyde) and an external standard method.
| Parameter | Method with 2-Methoxy-D3-benzaldehyde (Internal Standard) | Method with 3-Chlorobenzaldehyde (Internal Standard) | External Standard Method |
| Specificity | High (Mass spectrometry provides excellent selectivity) | High (Good chromatographic resolution is achievable) | Moderate (Susceptible to matrix interferences) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Low to Moderate | Moderate |
| Robustness | High (Compensates for variations in sample prep and injection) | Moderate | Low |
Note: The performance data presented are typical values based on available literature for analogous compounds and methods and may vary depending on the specific matrix and instrumentation.
Experimental Protocols
A detailed methodology for the validation of a GC-MS method for the quantification of benzaldehyde using a deuterated internal standard is provided below. This protocol is based on established guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Preparation of Solutions
-
Benzaldehyde Stock Solution (1 mg/mL): Accurately weigh 100 mg of benzaldehyde and dissolve in 100 mL of methanol.
-
2-Methoxy-D3-benzaldehyde Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 100 mg of 2-Methoxy-D3-benzaldehyde and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the IS stock solution into varying concentrations of the benzaldehyde stock solution to achieve final concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the matrix of interest.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200 or Selected Ion Monitoring (SIM) of characteristic ions for benzaldehyde (e.g., m/z 106, 105, 77) and 2-Methoxy-D3-benzaldehyde.
Method Validation Parameters
The following parameters should be assessed according to ICH Q2(R1) guidelines:
-
Specificity: Analyze blank matrix samples and spiked samples to ensure no interference at the retention times of benzaldehyde and the internal standard.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio of benzaldehyde to the internal standard against the concentration of benzaldehyde. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Analyze the QC samples at three concentration levels (low, medium, high) against the calibration curve. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of the mid-level QC sample on the same day. The relative standard deviation (%RSD) should be < 5%.
-
Intermediate Precision (Inter-day precision): Analyze the QC samples on three different days. The %RSD should be < 10%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., oven temperature, flow rate, injection volume) on the results.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: GC-MS Experimental Workflow.
Caption: Method Validation Logic.
A Comparative Guide to 2-Methoxy-D3-benzaldehyde and Benzaldehyde-d6 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, drug metabolism, and pharmacokinetic (PK) studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification.[1][2] Deuterated compounds, in particular, have become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based assays due to their ability to mimic the physicochemical properties of the analyte while being distinguishable by their mass-to-charge ratio.[3][4] This guide provides an objective comparison of two commercially available deuterated benzaldehyde analogs: 2-Methoxy-D3-benzaldehyde and Benzaldehyde-d6. This comparison is intended to assist researchers in selecting the appropriate internal standard for their specific analytical needs.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-D3-benzaldehyde and Benzaldehyde-d6 is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in analytical systems.
| Property | 2-Methoxy-D3-benzaldehyde | Benzaldehyde-d6 | Non-Deuterated Benzaldehyde (for reference) |
| Molecular Formula | C₈H₅D₃O₂ | C₇D₆O | C₇H₆O |
| Molecular Weight | 139.17 g/mol | 112.16 g/mol | 106.12 g/mol |
| CAS Number | 56248-49-8 | 14132-51-5 | 100-52-7 |
| Isotopic Purity | Typically >98% | Typically 98 atom % D | N/A |
| Boiling Point | Not readily available | 178-179 °C | 178.1 °C |
| Melting Point | Not readily available | -26 °C | -26 °C |
| Density | Not readily available | 1.103 g/mL at 25 °C | 1.044 g/cm³ |
| Refractive Index | Not readily available | n20/D 1.545 | 1.544 |
Performance as Internal Standards in Mass Spectrometry
The primary application of both 2-Methoxy-D3-benzaldehyde and Benzaldehyde-d6 is as internal standards in quantitative mass spectrometry.[5] The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery.
Benzaldehyde-d6 offers the highest structural analogy to benzaldehyde. With six deuterium atoms replacing all hydrogens on the molecule, it provides a significant mass shift of +6 Da from the unlabeled analyte. This high degree of deuteration minimizes the risk of isotopic overlap with the natural 13C isotopes of the analyte. Its chemical behavior is expected to be nearly identical to benzaldehyde, making it an excellent choice for correcting variations during sample preparation and analysis.
2-Methoxy-D3-benzaldehyde , with a deuterium-labeled methoxy group, introduces a structural difference compared to benzaldehyde. The three deuterium atoms provide a +3 Da mass shift relative to its non-deuterated counterpart, 2-methoxybenzaldehyde. When used as an internal standard for benzaldehyde itself, the methoxy group will alter its polarity and potentially its chromatographic retention time and ionization efficiency. While this may be advantageous in some complex matrices to avoid co-eluting interferences, it deviates from the principle of an ideal internal standard being chemically identical to the analyte. However, it is an excellent internal standard for the quantification of 2-methoxybenzaldehyde and structurally similar aromatic aldehydes.
The Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy to break. This can lead to a slower reaction rate if the cleavage of this bond is the rate-determining step.
For Benzaldehyde-d6 , the deuterium on the aldehyde functional group (C-D) would exhibit a primary KIE in reactions involving the cleavage of this bond, such as in certain oxidation or reduction reactions. The deuterium atoms on the aromatic ring would primarily exert secondary KIEs.
In the case of 2-Methoxy-D3-benzaldehyde , the deuterium atoms are on the methoxy group. Cleavage of a C-D bond in the methoxy group is less common in typical metabolic pathways of benzaldehydes compared to the oxidation of the aldehyde group. Therefore, the KIE for this compound would likely be less pronounced in metabolic studies focused on the aldehyde moiety.
The KIE can be harnessed in drug development to enhance metabolic stability by deuterating positions susceptible to metabolic attack.
Experimental Protocols
The following are generalized protocols for the use of deuterated benzaldehydes as internal standards in LC-MS/MS analysis and for their characterization by NMR spectroscopy.
Protocol 1: Quantitative Analysis of Benzaldehyde in a Biological Matrix using a Deuterated Internal Standard by LC-MS/MS
Objective: To accurately quantify the concentration of an analyte (e.g., benzaldehyde) in a complex matrix such as plasma using a deuterated internal standard.
Materials:
-
Analyte (e.g., Benzaldehyde)
-
Deuterated Internal Standard (e.g., Benzaldehyde-d6)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Biological matrix (e.g., blank plasma)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard at a concentration that provides a strong signal in the mass spectrometer.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological sample (blank, calibration standard, or unknown), add 150 µL of the internal standard working solution (typically in acetonitrile with 0.1% formic acid).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase would consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run in a gradient.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Protocol 2: NMR Spectroscopic Analysis of Deuterated Benzaldehydes
Objective: To confirm the identity and isotopic purity of 2-Methoxy-D3-benzaldehyde or Benzaldehyde-d6.
Materials:
-
Deuterated benzaldehyde sample (5-10 mg)
-
Deuterated NMR solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the deuterated benzaldehyde sample in approximately 0.6-0.7 mL of the deuterated solvent in a vial.
-
Add a small amount of TMS.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Acquire the ¹H and/or ²H NMR spectrum.
-
-
Spectral Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Calibrate the chemical shift scale to the TMS peak at 0 ppm.
-
Integrate the signals to determine the relative number of protons at each position. For a deuterated compound, the absence or significant reduction of a signal compared to the non-deuterated analog confirms the position of deuteration.
-
For ²H NMR, the presence of signals at specific chemical shifts will directly indicate the positions of deuterium labeling.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows where these deuterated compounds are utilized.
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Utilizing the Kinetic Isotope Effect in Drug Development.
Conclusion
Both 2-Methoxy-D3-benzaldehyde and Benzaldehyde-d6 are valuable tools for researchers in various scientific disciplines. The choice between them largely depends on the specific application.
-
Benzaldehyde-d6 is the superior choice as an internal standard for the quantification of benzaldehyde due to its near-identical chemical nature, which ensures the most accurate correction for analytical variability.
-
2-Methoxy-D3-benzaldehyde is the ideal internal standard for the analysis of 2-methoxybenzaldehyde and its structurally related analogs. Its different chromatographic behavior relative to benzaldehyde could be strategically employed in specific, complex analytical scenarios.
Ultimately, the selection of the appropriate deuterated standard requires careful consideration of the analytical method, the matrix, and the specific research question. Method validation is crucial to ensure the chosen standard provides the required accuracy and precision.
References
The Performance of 2-Methoxy-D3-benzaldehyde as an Internal Standard: A Comparative Guide
In the realm of quantitative analytical chemistry, particularly for chromatographic and mass spectrometric methods, the use of an internal standard is crucial for achieving accurate and reliable results.[1] An internal standard helps to correct for variations that can occur during sample preparation, injection, and analysis.[2][3] For the analysis of benzaldehyde and related aromatic aldehydes, isotopically labeled compounds are considered the gold standard for internal standards due to their similar chemical and physical properties to the analyte.[2] This guide provides a comparative overview of the performance of 2-Methoxy-D3-benzaldehyde as an internal standard, alongside other commonly used alternatives, supported by available data and general principles of analytical chemistry.
Principles of Internal Standardization
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization (if any), and detection.[4] Stable isotope-labeled internal standards, such as 2-Methoxy-D3-benzaldehyde, are particularly effective because they co-elute with the analyte and experience similar ionization and matrix effects in mass spectrometry. This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, even if there are variations in the sample matrix or instrument response.
Comparison of Internal Standards for Aromatic Aldehyde Analysis
While specific performance data for 2-Methoxy-D3-benzaldehyde is not extensively published in the form of direct comparative studies, its performance can be inferred from its structural similarity to other deuterated aromatic aldehydes and the well-established principles of using stable isotope-labeled internal standards. The following table compares 2-Methoxy-D3-benzaldehyde with other potential internal standards for the analysis of benzaldehyde.
| Internal Standard | Chemical Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-Methoxy-D3-benzaldehyde | C8H5D3O2 | 139.17 | Stable isotope-labeled analog of 2-methoxybenzaldehyde. The deuterium-labeled methoxy group provides a mass shift that is easily distinguishable in mass spectrometry. Expected to have very similar chromatographic behavior and ionization efficiency to its non-labeled counterpart and other methoxy-substituted benzaldehydes. |
| Benzaldehyde-d6 | C7D6O | 112.16 | The most structurally analogous deuterated internal standard for benzaldehyde analysis. It provides excellent correction for extraction and matrix effects due to its nearly identical chemical properties to the analyte. |
| 4-Methoxybenzaldehyde-d3 | C8H5D3O2 | 139.17 | A close structural isomer of 2-Methoxy-D3-benzaldehyde. The methoxy group can influence chromatographic retention and ionization efficiency relative to unsubstituted benzaldehyde. |
| 3-Chlorobenzaldehyde | C7H5ClO | 140.57 | A non-deuterated, structurally similar compound. It is a cost-effective alternative for non-mass spectrometric methods like GC-FID. However, it is not suitable for correcting matrix effects in mass spectrometry due to differences in ionization behavior compared to benzaldehyde. |
Quantitative Performance Data
Direct, side-by-side comparative quantitative data for 2-Methoxy-D3-benzaldehyde is limited in publicly available literature. However, the following table summarizes typical performance data for alternative internal standards used in aldehyde analysis, which can serve as a benchmark for expected performance. The suitability of stable isotope-labeled standards like 2-Methoxy-D3-benzaldehyde is generally inferred from the fundamental principles of isotope dilution mass spectrometry.
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Precision (%RSD) | Limit of Quantification (LOQ) |
| 3-Chlorobenzaldehyde | GC-FID | 0.5 - 100 µg/mL | >0.999 (Implied) | < 2.5% | 0.4 µg/mL |
| Benzaldehyde-d6 | GC-MS | Data not available | Data not available | Data not available | Data not available |
| 4-Methoxybenzaldehyde-d3 | GC-MS / LC-MS | Data not available | Data not available | Data not available | Data not available |
Note: The lack of readily available, validated method performance parameters for Benzaldehyde-d6 and 4-Methoxybenzaldehyde-d3 in the cited literature highlights a gap in published comparative data.
Experimental Protocols
The following is a representative protocol for the quantification of an aromatic aldehyde in a biological matrix using an internal standard with LC-MS/MS. This protocol should be optimized for the specific analyte and matrix.
1. Reagents and Materials
-
Analyte (e.g., 2-methoxybenzaldehyde)
-
Internal Standard (2-Methoxy-D3-benzaldehyde)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Deionized Water
-
Biological matrix (e.g., plasma, urine)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
LC System: UHPLC with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-product ion transitions for both the analyte and the internal standard.
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using an internal standard for quantitative analysis.
Caption: General workflow for using an internal standard in quantitative analysis.
Caption: The principle of ratiometric correction using an internal standard.
Conclusion
2-Methoxy-D3-benzaldehyde is a suitable internal standard for the quantitative analysis of 2-methoxybenzaldehyde and structurally related aromatic aldehydes, particularly in mass spectrometry-based methods. As a stable isotope-labeled analog, it is expected to provide excellent correction for variations in sample preparation and instrument response, leading to high accuracy and precision. While direct comparative performance data is not widely published, its characteristics align with the "gold standard" of isotopically labeled internal standards. For methods where mass spectrometry is not used, or for cost considerations, other alternatives like 3-chlorobenzaldehyde may be employed, but with the caveat that they may not correct for all sources of analytical variability as effectively as a deuterated analog. The choice of internal standard should always be validated for the specific application and matrix to ensure the reliability of the analytical results.
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Different Internal Standards
In the rigorous landscape of drug development and clinical research, the accuracy and consistency of bioanalytical methods are paramount. When quantitative data is generated using different analytical methods, particularly those employing distinct internal standards, a thorough cross-validation is essential to ensure data comparability and integrity.[1] This guide provides an objective comparison of methodologies for the cross-validation of bioanalytical methods utilizing different internal standards, supported by experimental protocols and performance data.
An internal standard (IS) is a compound of known concentration added to every sample, including calibration standards and quality controls, before sample processing.[2] Its purpose is to compensate for variability that can occur during the analytical process, such as sample extraction, chromatographic injection, and mass spectrometric ionization, thereby improving the precision and accuracy of the results.[2][3] Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to their physicochemical properties being nearly identical to the analyte.[4] However, even different deuterated standards for the same analyte can lead to varied analytical performance, necessitating cross-validation when an internal standard is changed.
The Imperative of Cross-Validation
Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments. It is a regulatory expectation and a scientific necessity to ensure that data from different sources can be reliably combined and compared. Cross-validation is particularly crucial when:
-
Data from different analytical methods will be combined in a single study.
-
A method is transferred between laboratories.
-
Changes are made to a validated method, such as altering the internal standard.
The primary goal is to demonstrate that the results obtained from the two methods are comparable and that any differences are within acceptable limits.
Experimental Protocols
A successful cross-validation study hinges on a well-designed and meticulously executed experimental protocol. Below are detailed methodologies for key experiments involved in the cross-validation of two bioanalytical methods using different internal standards.
Preparation of Cross-Validation Samples
Objective: To prepare a set of quality control (QC) samples and pooled incurred samples for analysis by both analytical methods.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Analyte reference standard.
-
Internal Standard 1 (IS1) reference standard.
-
Internal Standard 2 (IS2) reference standard.
-
Appropriate solvents and reagents.
Procedure:
-
Spiked QC Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent.
-
Spike the blank biological matrix with the analyte stock solution to create QC samples at a minimum of three concentration levels: low, medium, and high.
-
Prepare a sufficient volume of each QC level to be analyzed in replicate (n ≥ 3) by both methods.
-
-
Incurred Sample Collection (if available):
-
Use leftover samples from a previous study where the analyte has been administered.
-
Pool samples to ensure homogeneity.
-
If individual incurred samples are used, select samples that span the calibration range.
-
Sample Analysis
Objective: To analyze the prepared cross-validation samples using the two distinct analytical methods (Method A with IS1 and Method B with IS2).
General Instrumentation (Example for LC-MS/MS):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
Procedure:
-
Method A (with IS1) and Method B (with IS2) Sample Preparation (Example: Liquid-Liquid Extraction):
-
Aliquot a fixed volume of the cross-validation sample into a clean tube.
-
Add a fixed amount of the respective internal standard (IS1 for Method A, IS2 for Method B).
-
Add a protein precipitation solvent (e.g., acetonitrile) and an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the tubes to facilitate extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
Transfer to autosampler vials for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the QC samples and incurred samples using both Method A and Method B in the same analytical run to minimize inter-assay variability.
-
Data Analysis and Acceptance Criteria
Objective: To quantify the analyte concentrations from both methods and compare the results to determine if they are within acceptable limits.
Procedure:
-
Quantify the analyte concentration in each sample for both methods using their respective calibration curves.
-
For each sample, calculate the percent difference between the results from the two methods using the following formula:
-
Acceptance Criteria:
-
For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.
-
Data Presentation
Summarizing the quantitative data in a clear and structured format is crucial for a direct comparison of the methods' performance.
Table 1: Comparison of Accuracy and Precision for Spiked QC Samples
| QC Level | Internal Standard | Mean Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | Deuterated IS | 4.95 | 99.0 | 4.2 |
| Structural Analog IS | 4.88 | 97.6 | 5.8 | |
| Mid QC | Deuterated IS | 48.9 | 97.8 | 3.1 |
| Structural Analog IS | 47.5 | 95.0 | 4.5 | |
| High QC | Deuterated IS | 390.2 | 97.6 | 2.5 |
| Structural Analog IS | 382.4 | 95.6 | 3.9 |
This data demonstrates that while both internal standards provided acceptable performance, the deuterated internal standard showed slightly better accuracy and precision.
Table 2: Cross-Validation of Incurred Samples
| Sample ID | Method A (IS1) Conc. (ng/mL) | Method B (IS2) Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| IS-001 | 15.2 | 14.8 | 15.0 | 2.7% | Pass |
| IS-002 | 89.7 | 95.1 | 92.4 | -5.8% | Pass |
| IS-003 | 254.3 | 240.1 | 247.2 | 5.7% | Pass |
| IS-004 | 12.5 | 15.2 | 13.85 | -19.5% | Pass |
| IS-005 | 310.8 | 289.5 | 300.15 | 7.1% | Pass |
| IS-006 | 76.4 | 85.3 | 80.85 | -11.0% | Pass |
Mandatory Visualization
Diagrams created using the DOT language illustrate key workflows and relationships in the cross-validation process.
References
The Gold Standard in Aldehyde Quantification: A Comparative Guide to 2-Methoxy-D3-benzaldehyde
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-methoxybenzaldehyde and other aromatic aldehydes, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of experimental data. This guide provides an objective comparison of 2-Methoxy-D3-benzaldehyde's expected performance as a deuterated internal standard against other alternatives, supported by established principles and representative experimental data from analogous compounds.
Stable isotope-labeled internal standards, such as 2-Methoxy-D3-benzaldehyde, are considered the "gold standard" in quantitative mass spectrometry.[1][2] By incorporating deuterium atoms, the internal standard becomes chemically almost identical to the analyte of interest, 2-methoxybenzaldehyde. This near-identical physicochemical behavior ensures that it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses, effectively compensating for variations that can occur during sample preparation and analysis.[3] This guide will delve into the expected performance enhancements, detailed experimental protocols, and the logical framework for employing 2-Methoxy-D3-benzaldehyde.
Performance Comparison: The Deuterated Advantage
Below is a summary of typical performance data for a validated UHPLC-MS/MS method for aldehyde quantification using deuterated internal standards, which can be considered representative of the expected performance when using 2-Methoxy-D3-benzaldehyde for the analysis of 2-methoxybenzaldehyde.
Table 1: Expected Method Validation Parameters for Aromatic Aldehyde Quantification using UHPLC-MS/MS with a Deuterated Internal Standard (e.g., 2-Methoxy-D3-benzaldehyde)
| Parameter | Expected Performance | Rationale |
| Accuracy | 85-115% of the nominal concentration | The co-eluting nature and similar ionization response of the deuterated standard effectively corrects for matrix effects and procedural losses, leading to high accuracy. |
| Precision (RSD) | ≤ 15% | By normalizing the analyte signal to the internal standard signal, random variations during sample preparation and injection are minimized, resulting in high precision. |
| Linearity (r²) | ≥ 0.99 | The consistent correction across a range of concentrations ensures a highly linear relationship between the analyte concentration and the detector response. |
| Lower Limit of Quantification (LLOQ) | Analyte- and instrument-dependent | The LLOQ is determined by the sensitivity of the mass spectrometer, but the use of a deuterated standard ensures robust and accurate quantification at low concentrations. |
Table 2: Comparison of a Method with a Non-Deuterated (Structural Analog) Internal Standard
| Parameter | Potential Performance | Rationale |
| Accuracy | Can vary significantly (e.g., 60-140%) | Differences in physicochemical properties can lead to different extraction recoveries and ionization efficiencies between the analyte and the internal standard, introducing bias. |
| Precision (RSD) | > 15-20% | The inability to fully compensate for matrix effects and procedural variability can result in higher random error and reduced precision. |
| Linearity (r²) | Often < 0.99 | The differential response of the analyte and internal standard to matrix effects across the calibration range can lead to a non-linear relationship. |
| Lower Limit of Quantification (LLOQ) | Higher than with a deuterated standard | Increased variability and potential for interference can raise the lowest concentration that can be reliably quantified. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the analysis of aromatic aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with 2-Methoxy-D3-benzaldehyde as an internal standard.
Protocol 1: Quantitative Analysis of 2-Methoxybenzaldehyde using GC-MS with Derivatization
This method is suitable for volatile aldehydes and often employs a derivatization step to improve stability and chromatographic properties.
1. Materials and Reagents:
-
Standards: 2-methoxybenzaldehyde, 2-Methoxy-D3-benzaldehyde
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Acetonitrile, Isohexane, Methanol (all HPLC grade), Reagent-grade water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-methoxybenzaldehyde and 2-Methoxy-D3-benzaldehyde in acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the 2-methoxybenzaldehyde stock solution and spiking a constant concentration of the 2-Methoxy-D3-benzaldehyde working solution.
-
PFBHA Solution (10 mg/mL): Dissolve PFBHA in reagent-grade water.
3. Sample Preparation and Derivatization:
-
To 1 mL of the sample (e.g., plasma, urine, or an extract), add a known amount of the 2-Methoxy-D3-benzaldehyde working solution.
-
Add 100 µL of the PFBHA solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes to form the PFBHA-oxime derivatives.
-
After cooling to room temperature, perform a liquid-liquid extraction with 1 mL of isohexane.
-
Vortex and centrifuge the sample.
-
Transfer the organic (upper) layer to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize for the separation of the derivatized aldehyde. A typical program might be: initial temperature of 60°C, ramp to 280°C.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor a characteristic ion for the 2-methoxybenzaldehyde-PFBHA derivative.
-
Monitor the corresponding characteristic ion for the 2-Methoxy-D3-benzaldehyde-PFBHA derivative.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of 2-methoxybenzaldehyde in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantitative Analysis of 2-Methoxybenzaldehyde using UHPLC-MS/MS
This method is highly sensitive and specific, making it suitable for complex matrices.
1. Materials and Reagents:
-
Standards: 2-methoxybenzaldehyde, 2-Methoxy-D3-benzaldehyde
-
Solvents: Acetonitrile, Methanol (both LC-MS grade), Formic acid, Reagent-grade water
-
Protein Precipitation Agent: Trichloroacetic acid (20%) or cold acetonitrile.
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-methoxybenzaldehyde and 2-Methoxy-D3-benzaldehyde in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards in the appropriate solvent and spike a constant concentration of the 2-Methoxy-D3-benzaldehyde working solution.
3. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add a known amount of the 2-Methoxy-D3-benzaldehyde working solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.
4. UHPLC-MS/MS Analysis:
-
UHPLC System: Coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Optimize the gradient to achieve good separation of 2-methoxybenzaldehyde from matrix components.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for both 2-methoxybenzaldehyde and 2-Methoxy-D3-benzaldehyde.
-
5. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
Construct a calibration curve and determine the concentration of 2-methoxybenzaldehyde in the unknown samples.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the fundamental principle of using a deuterated internal standard.
References
Evaluating 2-Methoxy-D3-benzaldehyde for Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, particularly in high-sensitivity liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of internal standard and derivatizing agent is critical for achieving accurate, precise, and robust results. This guide provides a comprehensive evaluation of 2-Methoxy-D3-benzaldehyde, a deuterated aromatic aldehyde, for its potential applications in bioanalytical assays. We will explore its utility as a stable isotope-labeled internal standard (SIL-IS) and as a derivatizing agent for primary amine-containing analytes, comparing its theoretical advantages and expected performance against other alternatives.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis, an internal standard (IS) is essential to control for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1] The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and inconsistencies in extraction recovery.[2]
Stable isotope-labeled internal standards, particularly deuterated analogs of the analyte, are widely considered the "gold standard" in bioanalysis.[2] By replacing hydrogen atoms with deuterium, the molecular weight is increased, allowing for mass spectrometric differentiation from the analyte, while the physicochemical properties remain nearly identical. This ensures that the IS and analyte behave similarly throughout the analytical process, leading to more accurate and precise quantification.[1]
Performance Comparison: The Theoretical Advantage of 2-Methoxy-D3-benzaldehyde as an Internal Standard
Table 1: Hypothetical Performance Comparison of Internal Standards for a Structurally Similar Analyte
| Internal Standard Type | Analyte Concentration (ng/mL) | Expected Accuracy (%) | Expected Precision (%CV) | Expected Matrix Effect (%) |
| 2-Methoxy-D3-benzaldehyde | 1 | 98 - 102 | < 5 | 95 - 105 |
| (Deuterated) | 10 | 99 - 101 | < 3 | 98 - 102 |
| 100 | 99.5 - 100.5 | < 2 | 99 - 101 | |
| Structural Analog | 1 | 90 - 110 | < 15 | 80 - 120 |
| (e.g., 4-Methoxybenzaldehyde) | 10 | 92 - 108 | < 10 | 85 - 115 |
| 100 | 95 - 105 | < 8 | 90 - 110 | |
| No Internal Standard | 1 | 70 - 130 | < 25 | 60 - 140 |
| (External Calibration) | 10 | 75 - 125 | < 20 | 70 - 130 |
| 100 | 80 - 120 | < 15 | 75 - 125 |
This table illustrates the expected superior performance of a deuterated internal standard in terms of accuracy, precision, and mitigation of matrix effects compared to a structural analog or external calibration.
2-Methoxybenzaldehyde as a Derivatizing Agent for Primary Amines
2-Methoxybenzaldehyde, and by extension its deuterated form, can be utilized as a derivatizing agent for primary amine-containing compounds, such as amphetamines, catecholamines, and amino acids. The reaction between the aldehyde group and a primary amine forms a Schiff base, which can improve the chromatographic and mass spectrometric properties of the analyte.
Benefits of Derivatization with 2-Methoxybenzaldehyde:
-
Improved Chromatographic Retention: The derivatization can increase the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns.
-
Enhanced Ionization Efficiency: The resulting Schiff base may have a higher proton affinity, leading to increased signal intensity in the mass spectrometer.
-
Increased Specificity: The derivatization introduces a specific mass shift, which can help to differentiate the analyte from background interferences.
When 2-Methoxy-D3-benzaldehyde is used for derivatization, it can serve a dual purpose. By reacting a batch of samples with the deuterated reagent and another with the non-deuterated reagent, it is possible to perform relative quantification experiments.
Experimental Protocols
General Protocol for Bioanalytical Method Validation Using a Deuterated Internal Standard
This protocol outlines the key steps for validating a bioanalytical method using 2-Methoxy-D3-benzaldehyde as an internal standard for a hypothetical analyte.
-
Stock and Working Solutions:
-
Prepare stock solutions of the analyte and 2-Methoxy-D3-benzaldehyde (IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working IS solution at a fixed concentration.
-
-
Sample Preparation:
-
To a set of blank biological matrix samples (e.g., plasma, urine), add the analyte working standards to create calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
To all calibration standards, QCs, and unknown samples, add a fixed volume of the working IS solution.
-
Perform sample extraction using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of the analyte and IS from matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and IS using multiple reaction monitoring (MRM).
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Determine the concentration of the QC samples and unknown samples from the calibration curve.
-
Evaluate the method for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect according to regulatory guidelines.
-
General Protocol for Derivatization of Primary Amines with 2-Methoxybenzaldehyde
This protocol provides a general procedure for the derivatization of a primary amine-containing analyte with 2-Methoxybenzaldehyde.
-
Sample Preparation:
-
Extract the analyte from the biological matrix as described in the previous protocol.
-
Evaporate the extract to dryness.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add a solution of 2-Methoxybenzaldehyde in the same solvent.
-
Add a catalyst if necessary (e.g., a small amount of acetic acid).
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample directly into the LC-MS/MS system.
-
Develop a chromatographic method suitable for the separation of the derivatized analyte.
-
Optimize the mass spectrometer for the detection of the Schiff base product.
-
Visualizing the Workflow and Concepts
The following diagrams, created using the DOT language, illustrate the bioanalytical workflow and the principle of using a deuterated internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Schiff base formation via derivatization.
Conclusion
While direct experimental data on the application of 2-Methoxy-D3-benzaldehyde in bioanalytical assays is limited in publicly accessible literature, its properties as a deuterated aromatic aldehyde make it a promising candidate for two key roles: as a stable isotope-labeled internal standard and as a derivatizing agent for primary amines.
As a deuterated internal standard, it is expected to provide superior accuracy and precision compared to non-deuterated analogs by effectively compensating for matrix effects and procedural variability. As a derivatizing agent, it has the potential to enhance the chromatographic and mass spectrometric properties of polar, low-molecular-weight analytes containing primary amine functional groups.
The general protocols and theoretical comparisons provided in this guide offer a framework for researchers to evaluate 2-Methoxy-D3-benzaldehyde for their specific bioanalytical needs. Rigorous method development and validation are essential to confirm its suitability and performance for any given analyte and matrix.
References
A Comparative Guide to Linearity and Range Determination in the Quantification of Benzaldehyde: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled compounds, such as 2-Methoxy-D3-benzaldehyde, are widely considered the "gold standard" for internal standards in mass spectrometry-based assays.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, injection, and ionization.[2] This guide will present supporting experimental data from validated methods to highlight the performance differences and provide detailed protocols for both approaches.
Quantitative Performance Comparison
The selection of an internal standard significantly impacts the performance of a quantitative analytical method. The following tables summarize the linearity and range determination for the quantification of benzaldehyde using a deuterated internal standard (represented by Benzaldehyde-d6) and a non-deuterated internal standard (3-chlorobenzaldehyde).
Table 1: Method Performance using a Deuterated Internal Standard (Exemplified by Benzaldehyde-d6 for Benzaldehyde Analysis)
| Parameter | Typical Performance Characteristics |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | Typically wide, often spanning several orders of magnitude |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the low ng/mL to pg/mL range |
Note: While a specific validated method with complete data for 2-Methoxy-D3-benzaldehyde was not found, the data presented is representative of the expected performance for a method using a deuterated benzaldehyde internal standard based on general principles and available literature on similar compounds.[1]
Table 2: Method Performance using a Non-Deuterated Internal Standard (3-Chlorobenzaldehyde for Benzaldehyde Analysis)
| Parameter | Experimental Data | Reference |
| Analytical Method | Gas Chromatography-Flame Ionization Detection (GC-FID) | [3] |
| Linearity Range | 0.5 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (%RSD) | < 2.5% | |
| Accuracy | Not explicitly stated as % recovery, but the method is described as accurate. | |
| Limit of Quantification (LOQ) | 0.4 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following are representative protocols for the quantification of benzaldehyde using both a deuterated and a non-deuterated internal standard.
Protocol 1: Quantitative Analysis of Benzaldehyde by GC-MS using a Deuterated Internal Standard (e.g., Benzaldehyde-d6)
This protocol outlines a general procedure and should be optimized for the specific matrix and instrumentation.
1. Preparation of Standards and Samples:
-
Prepare stock solutions of benzaldehyde and the deuterated internal standard (e.g., Benzaldehyde-d6) in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by spiking a constant amount of the internal standard stock solution into varying concentrations of the benzaldehyde stock solution.
-
For sample preparation, add a precise amount of the internal standard stock solution to a known volume or weight of the sample.
-
Perform sample extraction as required (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor a characteristic ion for benzaldehyde (e.g., m/z 106, 105, 77).
-
Monitor a characteristic ion for the deuterated internal standard (e.g., for Benzaldehyde-d6, m/z 112, 111, 82).
-
3. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of benzaldehyde in the samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Protocol 2: Quantitative Analysis of Benzaldehyde by GC-FID using a Non-Deuterated Internal Standard (3-Chlorobenzaldehyde)
This protocol is adapted from a validated method for the analysis of benzaldehyde in injectable formulations.
1. Preparation of Standards and Samples:
-
Prepare stock solutions of benzaldehyde and 3-chlorobenzaldehyde in chloroform.
-
Prepare calibration standards containing a fixed concentration of 3-chlorobenzaldehyde and varying concentrations of benzaldehyde covering the range of 0.5-100 µg/mL.
-
Perform a liquid-liquid extraction of the samples with chloroform.
2. GC-FID Analysis:
-
GC Column: Fused silica capillary column (25 m x 0.53 mm i.d.) coated with a 0.5 µm film of OV-101.
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures: Injector at 250°C, Detector at 250°C.
-
Oven Program: An isothermal or temperature ramp program to ensure baseline separation of benzaldehyde and 3-chlorobenzaldehyde.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of benzaldehyde to the peak area of 3-chlorobenzaldehyde against the concentration of benzaldehyde.
-
Calculate the concentration of benzaldehyde in the samples based on their peak area ratios and the calibration curve.
Workflow and Pathway Visualizations
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Guide to Robustness Testing of Analytical Methods Using 2-Methoxy-D3-benzaldehyde as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the robustness of an analytical method employing 2-Methoxy-D3-benzaldehyde as a deuterated internal standard (IS). Robustness, a critical component of method validation, measures a method's capacity to remain unaffected by small, deliberate variations in its parameters, thereby indicating its reliability for routine use.[1][2] This document outlines a comparative approach, presenting illustrative data and detailed experimental protocols to guide researchers in establishing a rugged and reliable analytical procedure.
The use of a stable isotope-labeled internal standard (SIL-IS), such as 2-Methoxy-D3-benzaldehyde, is widely considered the "gold standard" in quantitative mass spectrometry.[3][4] This is because its physicochemical properties are nearly identical to the corresponding non-deuterated analyte, allowing it to effectively compensate for variability during sample preparation, injection, and instrument response.[5] However, even with a high-quality IS, a thorough robustness study is essential to ensure method performance under real-world laboratory conditions.
Data Presentation: Performance Under Deliberate Variation
A robustness study involves intentionally varying critical method parameters and assessing the impact on key analytical results, such as the peak area ratio of the analyte to the internal standard. The following tables present hypothetical data from a robustness study of a High-Performance Liquid Chromatography (HPLC) method for a theoretical analyte, "Analyte X," using 2-Methoxy-D3-benzaldehyde as the internal standard. This is compared against an alternative method using a non-deuterated, structural analog internal standard ("Analog-IS").
The study design is based on a "one-factor-at-a-time" (OFAT) approach, where each parameter is varied while others are held at their nominal values.
Table 1: Robustness of Method A using 2-Methoxy-D3-benzaldehyde (IS)
| Parameter | Nominal Value | Variation | Peak Area Ratio (Analyte X / IS) | % Deviation from Nominal | System Suitability |
| Mobile Phase Composition | 80:20 A:B | 78:22 A:B | 1.012 | +1.2% | Pass |
| 82:18 A:B | 0.989 | -1.1% | Pass | ||
| Column Temperature | 35°C | 33°C | 0.995 | -0.5% | Pass |
| 37°C | 1.008 | +0.8% | Pass | ||
| Flow Rate | 0.5 mL/min | 0.45 mL/min | 1.015 | +1.5% | Pass |
| 0.55 mL/min | 0.982 | -1.8% | Pass | ||
| Mobile Phase pH | 4.0 | 3.8 | 1.003 | +0.3% | Pass |
| 4.2 | 0.997 | -0.3% | Pass |
Table 2: Robustness of Method B using Analog-IS
| Parameter | Nominal Value | Variation | Peak Area Ratio (Analyte X / Analog-IS) | % Deviation from Nominal | System Suitability |
| Mobile Phase Composition | 80:20 A:B | 78:22 A:B | 1.085 | +8.5% | Pass |
| 82:18 A:B | 0.903 | -9.7% | Pass | ||
| Column Temperature | 35°C | 33°C | 0.965 | -3.5% | Pass |
| 37°C | 1.042 | +4.2% | Pass | ||
| Flow Rate | 0.5 mL/min | 0.45 mL/min | 1.061 | +6.1% | Fail |
| 0.55 mL/min | 0.925 | -7.5% | Fail | ||
| Mobile Phase pH | 4.0 | 3.8 | 1.025 | +2.5% | Pass |
| 4.2 | 0.971 | -2.9% | Pass | ||
| *System suitability failed due to poor peak resolution between Analyte X and Analog-IS. |
Interpretation:
The data clearly indicates that Method A, utilizing 2-Methoxy-D3-benzaldehyde, is significantly more robust . The peak area ratio, a critical measure for quantification, shows minimal deviation from the nominal value despite deliberate changes to the method parameters. In contrast, Method B demonstrates considerable variability , particularly with changes in mobile phase composition and flow rate, leading to unacceptable deviations and system suitability failures. This highlights the superior ability of a deuterated internal standard to track the analyte's behavior and compensate for minor procedural shifts.
Experimental Protocols
A well-defined protocol is crucial for a successful robustness study. The following provides a detailed methodology for the key experiments cited.
Protocol 1: Robustness Study Design and Execution
1. Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in HPLC parameters.
2. Materials and Reagents:
-
Analyte X reference standard
-
2-Methoxy-D3-benzaldehyde (Internal Standard for Method A)
-
Analog-IS (Internal Standard for Method B)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Buffers and additives (e.g., Formic Acid, Ammonium Acetate)
3. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of Analyte X, 2-Methoxy-D3-benzaldehyde, and Analog-IS in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing Analyte X at a target concentration (e.g., 10 µg/mL) and the respective internal standard (2-Methoxy-D3-benzaldehyde or Analog-IS) at a fixed concentration (e.g., 5 µg/mL).
4. Experimental Design:
-
Define the nominal conditions for the HPLC method (as listed in the tables).
-
Identify critical parameters to be investigated. Common parameters include:
-
Mobile Phase Composition (e.g., ±2% absolute change in organic solvent ratio)
-
Column Temperature (e.g., ±2°C)
-
Flow Rate (e.g., ±10% of the nominal rate)
-
pH of the aqueous mobile phase (e.g., ±0.2 units)
-
-
Adopt a "one-factor-at-a-time" (OFAT) approach or a Design of Experiments (DoE) methodology for a more comprehensive analysis.
-
For each condition, prepare samples in triplicate.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase for the specific experimental condition.
-
Inject the working standard solution (n=3) for each of the nominal and varied conditions.
-
Record the peak areas for the analyte and the internal standard.
6. Data Analysis and Acceptance Criteria:
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each injection.
-
Calculate the mean and percent relative standard deviation (%RSD) for the triplicate injections at each condition.
-
Determine the percent deviation of the mean peak area ratio at each varied condition from the mean ratio at the nominal condition.
-
Acceptance Criteria: The %RSD for system suitability (e.g., retention time, peak area) should be within established limits (e.g., ≤2%). The percent deviation of the peak area ratio under varied conditions should typically not exceed a predefined limit (e.g., ±5.0%).
Mandatory Visualizations
Diagrams created using Graphviz provide a clear visual representation of workflows and logical relationships within the robustness testing process.
Caption: Workflow for the execution of a method robustness study.
Caption: Cause-and-effect diagram of factors affecting method robustness.
References
Safety Operating Guide
Safe Disposal of 2-Methoxy-D3-benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxy-D3-benzaldehyde, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 2-Methoxy-D3-benzaldehyde with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear tight-sealing safety goggles.
-
Hand Protection: Use impervious gloves, such as nitrile rubber.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[2][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, call a poison center or doctor.
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, get medical attention.
-
Ingestion: Rinse the mouth with water. If the person feels unwell, call a poison center or doctor.
Step-by-Step Disposal Protocol
The disposal of 2-Methoxy-D3-benzaldehyde must be conducted in accordance with local, regional, and national hazardous waste regulations.
-
Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste. Consult your institution's environmental health and safety (EHS) department for guidance on proper waste classification.
-
Container Management:
-
Leave the chemical in its original container whenever possible.
-
Do not mix with other waste.
-
Ensure the container is tightly closed and properly labeled.
-
Handle uncleaned containers as you would the product itself.
-
-
Collection and Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Store the container in a locked-up location.
-
-
Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.
-
Do not allow the chemical to enter drains or surface water. This substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for 2-Methoxybenzaldehyde, the non-deuterated parent compound, which provides a close approximation for the physical properties of 2-Methoxy-D3-benzaldehyde.
| Property | Value |
| Melting Point/Range | 40 - 42 °C / 104 - 107.6 °F |
| Boiling Point/Range | 265 - 266 °C / 509 - 510.8 °F @ 760 mmHg |
| Flash Point | > 112 °C / > 233.6 °F |
| Molecular Formula | C8 H5 D3 O2 |
| Molecular Weight | 139.17 g/mol |
Note: Data is for the non-deuterated analogue, 2-Methoxybenzaldehyde, where available, and the deuterated compound for molecular formula and weight.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of 2-Methoxy-D3-benzaldehyde.
Caption: Disposal Workflow for 2-Methoxy-D3-benzaldehyde.
References
Personal protective equipment for handling 2-Methoxy-D3-benzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxy-D3-benzaldehyde in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Profile:
-
Name: 2-Methoxy-D3-benzaldehyde
-
CAS Number: 56248-49-8[1]
-
Molecular Formula: C8D3H5O2[1]
-
Appearance: Light yellow solid[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation. The following table summarizes the recommended PPE for handling 2-Methoxy-D3-benzaldehyde.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Avoid latex gloves. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles should be worn at all times. A full-face shield must be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is required to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is necessary. |
| Respiratory | Fume hood or respirator | All work with 2-Methoxy-D3-benzaldehyde should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. |
Experimental Protocol: Safe Handling and Disposal
This step-by-step protocol outlines the safe handling of 2-Methoxy-D3-benzaldehyde from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials and equipment before beginning the procedure to minimize time in the handling area.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles. Add a face shield if a splash risk exists.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.
3. Handling and Dispensing:
-
Perform all manipulations of 2-Methoxy-D3-benzaldehyde inside the chemical fume hood.
-
When transferring the chemical, pour slowly and carefully to avoid splashing.
-
Keep containers sealed when not in use to prevent the release of vapors.
4. Post-Handling Procedures:
-
Wipe down the work area in the fume hood with an appropriate decontaminant.
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
5. Storage:
-
Store 2-Methoxy-D3-benzaldehyde in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep the container tightly closed. For long-term storage, refrigeration (2-8°C) is recommended.
Disposal Plan
The disposal of 2-Methoxy-D3-benzaldehyde must be handled with care, treating it as hazardous chemical waste. While deuterium itself is a stable, non-radioactive isotope and not considered an environmental hazard, the chemical properties of the benzaldehyde functional group dictate the disposal method.
-
Waste Collection:
-
Collect all waste containing 2-Methoxy-D3-benzaldehyde, including contaminated disposable PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix this waste with other solvents or waste streams.
-
-
Disposal Route:
-
Dispose of the chemical waste through your institution's designated hazardous waste management program or a certified HAZMAT disposal company.
-
Ensure all labeling and documentation comply with local, state, and federal regulations.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of 2-Methoxy-D3-benzaldehyde.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
